3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(methoxymethyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-8-2-3-6-4(5)9-7-3/h2H2,1H3,(H2,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBATSLQZTQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine chemical structure and properties
Executive Summary
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine is a functionalized heterocyclic building block belonging to the 1,2,4-oxadiazole class.[1] Distinguished by the presence of an exocyclic primary amine at the C5 position and a methoxymethyl ether at the C3 position, this scaffold serves as a critical bioisostere for esters and amides in medicinal chemistry. Its unique electronic profile—combining the electron-withdrawing nature of the oxadiazole ring with the polarity of the ether side chain—makes it a valuable intermediate for modulating lipophilicity (LogP) and metabolic stability in drug discovery programs, particularly in kinase and GPCR ligand design.[1]
Physicochemical Profile
The 1,2,4-oxadiazole ring is electron-deficient, significantly reducing the basicity of the C5-amino group compared to aniline or alkyl amines.[1] This electronic environment dictates its reactivity and hydrogen-bonding capability.[1]
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine | |
| Molecular Formula | C₄H₇N₃O₂ | |
| Molecular Weight | 129.12 g/mol | |
| CAS Number | Not widely listed; Analog: 3663-39-6 (Methyl) | Custom synthesis often required.[1] |
| Predicted LogP | ~ -0.2 to 0.1 | More polar than 3-methyl analog.[1] |
| TPSA | ~ 68 Ų | High polar surface area relative to size. |
| pKa (Conjugate Acid) | ~ 2.0 – 3.0 | Weakly basic; protonates only in strong acid.[1] |
| H-Bond Donors | 2 (Exocyclic –NH₂) | |
| H-Bond Acceptors | 4 (Ring N2, N4, O1, Sidechain O) |
Synthetic Methodology
The most robust route for synthesizing 5-amino-1,2,4-oxadiazoles substituted at the 3-position is the cyclization of amidoximes with cyanogen bromide (BrCN).[1] This protocol ensures high regioselectivity.
Mechanism of Action
-
Amidoxime Formation: Nucleophilic attack of hydroxylamine on the nitrile carbon of methoxyacetonitrile.
-
O-Cyanation: The amidoxime oxygen attacks the electrophilic carbon of cyanogen bromide.[1]
-
Cyclization: Intramolecular nucleophilic attack by the amidoxime nitrogen onto the nitrile carbon, followed by rearrangement to form the stable aromatic ring.
Protocol: Step-by-Step Synthesis
Reagents: Methoxyacetonitrile, Hydroxylamine (50% aq), Cyanogen Bromide (BrCN), Sodium Bicarbonate (NaHCO₃).[1] Solvents: Ethanol (Step 1), Dioxane/Water or Methanol (Step 2).[1]
Step 1: Preparation of 2-Methoxyacetamidoxime
-
Charge a reaction vessel with Methoxyacetonitrile (1.0 eq) and Ethanol (5 vol).
-
Add Hydroxylamine (50% aq. solution) (1.1 eq) dropwise at 0°C to control exotherm.
-
Allow the mixture to warm to room temperature and reflux for 4–6 hours.
-
Monitor consumption of nitrile by TLC/LCMS.
-
Concentrate in vacuo to yield the crude amidoxime (often a viscous oil or low-melting solid).[1] Note: Amidoximes are thermally unstable; avoid excessive heat.
Step 2: Cyclization to 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
-
Dissolve the crude 2-Methoxyacetamidoxime (1.0 eq) in a mixture of Dioxane and Water (3:1 ratio).
-
Add solid Sodium Bicarbonate (2.5 eq) to the solution.
-
SAFETY CRITICAL: In a fume hood, add Cyanogen Bromide (1.1 eq) portion-wise at 0°C. BrCN is volatile and liberates cyanide; use bleach traps for waste.
-
Stir at room temperature for 12–16 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from Ethanol/Heptane or column chromatography (MeOH/DCM gradient).
Figure 1: Synthetic pathway via the amidoxime route. The formation of the 1,2,4-oxadiazole ring is driven by the condensation with cyanogen bromide.[1]
Reactivity & Derivatization Strategies
The 5-amino group is chemically distinct from standard anilines.[1] The electron-withdrawing effect of the oxadiazole ring renders the amine weakly nucleophilic .[1]
A. Acylation / Amide Coupling
Standard amide coupling (EDC/HOBt) often fails due to low nucleophilicity.
-
Protocol: Use acid chlorides or anhydrides with a strong base (NaH or LiHMDS) or use high-temperature thermal coupling.[1]
-
Result: Formation of N-(1,2,4-oxadiazol-5-yl)amides.[1]
B. Sandmeyer Reaction (Halogenation)
The amine can be converted to a halide (Cl, Br, I), creating a handle for cross-coupling (Suzuki/Buchwald).[1]
-
Reagents: t-Butyl Nitrite (tBuONO) + CuBr₂ (for Bromination) in Acetonitrile.
-
Mechanism: Radical-mediated diazotization followed by halogen abstraction.[1]
C. Side-Chain Cleavage
The methoxymethyl ether is generally stable under basic conditions but sensitive to strong Lewis acids.[1]
-
Reagent: Boron Tribromide (BBr₃) at -78°C.
-
Product: 3-(Hydroxymethyl)-1,2,4-oxadiazol-5-amine (Useful for further functionalization of the alcohol).[1]
Figure 2: Divergent synthesis capabilities.[1] The scaffold allows modification at the amine (N-functionalization) or the side chain (O-demethylation).[1]
Medicinal Chemistry Applications
-
Bioisosterism: The 1,2,4-oxadiazole ring is a classical bioisostere for esters (-COO-) and amides (-CONH-).[1] It improves metabolic stability by resisting hydrolysis by esterases and peptidases.
-
Solubility Modulation: The methoxymethyl group specifically addresses solubility issues often encountered with simple alkyl (methyl/ethyl) analogs. The ether oxygen accepts hydrogen bonds, lowering the LogP and improving aqueous solubility without introducing a full hydroxyl group (which might suffer from rapid glucuronidation).
-
Tautomerism: While the amino form (–NH₂) predominates in solution, the potential for amino-imino tautomerism allows for unique binding modes in kinase hinge regions, where the molecule can act as both a hydrogen bond donor and acceptor.
References
-
PubChem. 3-Methyl-1,2,4-oxadiazol-5-amine (Analogous Data). National Library of Medicine. Available at: [Link][1]
-
Pace, A., & Buscemi, S. (2017). Fluorine-containing 1,2,4-oxadiazoles.[1] In Fluorine in Heterocyclic Chemistry Volume 2. Springer. (Describes general ring synthesis).
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[2][3][4][5] Journal of Medicinal Chemistry, 55(5), 1817–1830. (Review of bioisosteric properties). Available at: [Link][1]
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles.[1] Tetrahedron Letters. (Alternative coupling strategies).
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. mdpi.com [mdpi.com]
1,2,4-oxadiazol-5-amine derivatives in medicinal chemistry
Technical Guide: 1,2,4-Oxadiazol-5-amine Derivatives in Medicinal Chemistry
Part 1: Executive Summary & Scaffold Significance
The 1,2,4-oxadiazol-5-amine moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its utility as a non-classical bioisostere of the amide bond (–CONH–). Unlike the labile amide linkage, the 1,2,4-oxadiazole ring offers enhanced metabolic stability against proteolytic enzymes while retaining critical hydrogen-bond donor (exocyclic amine) and acceptor (ring nitrogens/oxygen) vectors.
This guide provides a rigorous technical analysis of this scaffold, focusing on synthetic methodologies, physicochemical tuning, and its application in high-value therapeutic areas such as antibacterial trans-translation inhibitors and GPCR modulators.
Physicochemical Profile
| Property | Amide (–CONH–) | 1,2,4-Oxadiazol-5-amine | Impact on Drug Design |
| H-Bond Donor | NH (Strong) | 5-NH₂ (Moderate/Strong) | Retains binding affinity to target pockets. |
| H-Bond Acceptor | C=O (Strong) | N2/N4 (Moderate) | Modulates solvation and permeability. |
| Metabolic Stability | Low (Peptidase/Amidase) | High | Extends half-life ( |
| pKa (Conj. Acid) | ~ -0.5 | ~ 2.0 - 3.5 | Reduced basicity compared to aliphatic amines; neutral at physiological pH. |
| Geometry | Planar (trans-preferred) | Planar (Rigid) | Locks conformation, reducing entropic penalty upon binding. |
Part 2: Synthetic Architectures & Protocols
The construction of the 1,2,4-oxadiazol-5-amine core typically proceeds via the cyclization of amidoximes. The choice of electrophile determines the substituent on the exocyclic nitrogen.
Method A: The Cyanogen Bromide (BrCN) Protocol (Primary Amines)
This is the industry-standard method for generating the unsubstituted 5-amino derivative.
Mechanism:
-
O-Cyanation: The amidoxime oxygen attacks the electrophilic carbon of BrCN.
-
Cyclization: The amidine nitrogen attacks the nitrile carbon.
-
Rearrangement: A Tiemann-type rearrangement yields the 5-amino-1,2,4-oxadiazole.
Protocol 1: Synthesis of 3-Phenyl-1,2,4-oxadiazol-5-amine
-
Reagents: Benzamidoxime (1.0 eq), Cyanogen Bromide (1.1 eq), K₂CO₃ (anhydrous, 1.5 eq).
-
Solvent: Methanol or Acetonitrile/Water.
-
Step-by-Step:
-
Dissolve benzamidoxime in MeOH/H₂O (10:1 v/v) in a round-bottom flask.
-
Cool the solution to 0–5 °C using an ice bath.
-
Add solid K₂CO₃ followed by the portion-wise addition of BrCN (Caution: BrCN is highly toxic; use a fume hood).
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) over 2 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1) for disappearance of amidoxime.
-
Workup: Evaporate methanol. Dilute residue with water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water to yield white needles.
-
Method B: The Carbodiimide Route (Substituted Amines)
Used to install specific substituents on the exocyclic nitrogen (e.g., N-alkyl or N-aryl derivatives).
Protocol 2: Reaction with Dicyclohexylcarbodiimide (DCC)
-
Reagents: Aryl amidoxime (1.0 eq), DCC (1.1 eq).
-
Solvent: Toluene or DMF (anhydrous).
-
Conditions: Reflux (Toluene) or Microwave irradiation (120 °C, 10 min in DMF).
-
Outcome: Yields 5-(cyclohexylamino)-3-aryl-1,2,4-oxadiazole. The mechanism involves the formation of an O-acylisourea intermediate followed by intramolecular cyclization.
Part 3: Visualization of Synthetic Logic
Part 4: Medicinal Chemistry Case Study
Target: Bacterial Ribosome (Trans-Translation Inhibition)
A compelling application of the 1,2,4-oxadiazol-5-amine scaffold is found in the development of acylaminooxadiazoles , such as the investigational compound MBX-4132 .
-
Therapeutic Goal: Treat Multi-Drug Resistant (MDR) Neisseria gonorrhoeae.
-
Mechanism of Action: These compounds bind to a novel site on the bacterial ribosome, specifically inhibiting trans-translation—a ribosome rescue pathway essential for bacterial survival under stress.
-
Role of the Scaffold:
-
The 1,2,4-oxadiazole ring acts as a rigid linker that orients the "tail" (hydrophobic aryl group) and the "head" (polar interacting group) into the ribosomal binding cleft.
-
The 5-amino group (often acylated in this specific subclass) serves as a critical hydrogen bond donor, mimicking the peptide backbone interactions required for ribosomal binding.
-
Bioisosteric Mapping Logic
The following diagram illustrates how the 5-amino-1,2,4-oxadiazole effectively mimics the amide bond geometry and electronic distribution, a key factor in its success as a peptidomimetic.
Part 5: References
-
Ispikoudi, M. et al. (2010).[1] Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry.
-
Bostwick, A. M. et al. (2016). 1,2,4-Oxadiazole Antibiotics: Structure-Activity Relationship and Mechanism of Action. Journal of Medicinal Chemistry.
-
Pace, A. & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.
-
Augustine, J. K. et al. (2009). PTSA-ZnCl2 is an Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles. Journal of Organic Chemistry.
-
Sriram, D. et al. (2009). 1,2,4-Oxadiazole-based Antimycobacterial Agents.[2] European Journal of Medicinal Chemistry.
Sources
Bioisosteric Applications of the 3-(Methoxymethyl)-1,2,4-Oxadiazole Scaffold
Executive Summary
In the hit-to-lead optimization phase of drug discovery, the 3-(methoxymethyl)-1,2,4-oxadiazole scaffold represents a high-value bioisosteric replacement for labile ester and amide functionalities. While the 1,2,4-oxadiazole ring provides a metabolically stable surrogate for the carbonyl core, the specific inclusion of the 3-methoxymethyl substituent offers a dual advantage: it modulates lipophilicity (LogP) to improve aqueous solubility while retaining a critical hydrogen-bond acceptor motif often lost in simple alkyl-oxadiazole substitutions. This guide details the physicochemical rationale, synthetic pathways, and strategic application of this scaffold in modern medicinal chemistry.[1]
The Bioisosteric Rationale[2][3][4][5][6]
The "Ester Problem" and the Oxadiazole Solution
Esters are common in high-throughput screening hits but are frequently metabolic liabilities due to rapid hydrolysis by plasma esterases. The 1,2,4-oxadiazole ring is a classical bioisostere for the ester group (
-
Geometry: The 1,2,4-oxadiazole ring mimics the
hybridized geometry of the ester carbonyl. -
Electrostatics: The ring nitrogens and oxygen create an electrostatic potential map that overlaps significantly with the carbonyl oxygen and ether oxygen of an ester.
The Specific Advantage of the 3-(Methoxymethyl) Group
Replacing an ester's alkyl chain with a simple methyl or ethyl group on the oxadiazole often results in a loss of polarity and hydrogen-bonding capability. The 3-(methoxymethyl) group addresses this deficit:
-
Solubility & LogP Modulation: The ether oxygen lowers
compared to a propyl or isopropyl group, enhancing aqueous solubility—a critical parameter for oral bioavailability. -
Hydrogen Bond Acceptor (HBA): The methoxy oxygen acts as a specific HBA, mimicking the role of the ester's alkoxy oxygen or providing a "water bridge" interaction point within the binding pocket.
-
Metabolic Blocking: Unlike a benzylic methylene, the methylene adjacent to the ether oxygen is electronically deactivated against cytochrome P450-mediated oxidation compared to a standard alkyl chain, although O-dealkylation remains a monitorable risk.
Physicochemical Profiling
| Property | Ester ( | 3-Methyl-1,2,4-Oxadiazole | 3-(Methoxymethyl)-1,2,4-Oxadiazole |
| Metabolic Stability | Low (Hydrolysis) | High | High |
| H-Bond Acceptors | 2 | 2 (Ring N) | 3 (Ring N + Ether O) |
| Polarity (TPSA) | ~26 Ų | ~38 Ų | ~47 Ų |
| Aqueous Solubility | Moderate | Low/Moderate | High |
| Geometry | Planar/Rotatable | Planar/Rigid | Planar/Rigid |
Synthetic Methodology
The construction of the 3-(methoxymethyl)-1,2,4-oxadiazole core relies on the condensation of 2-methoxyacetamidoxime with an activated carboxylic acid derivative. This protocol is preferred for its modularity, allowing the late-stage introduction of the oxadiazole moiety.
Precursor Synthesis: 2-Methoxyacetamidoxime
Reagents: Methoxyacetonitrile, Hydroxylamine hydrochloride (
-
Dissolution: Dissolve hydroxylamine hydrochloride (1.2 eq) and
(1.2 eq) in water/ethanol (1:1). -
Addition: Add methoxyacetonitrile (1.0 eq) dropwise at
. -
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (stain with
). -
Workup: Concentrate in vacuo, extract with ethyl acetate, dry over
, and concentrate to yield the crude amidoxime (typically a white solid or viscous oil). Note: Amidoximes are thermally unstable; store at .
Cyclization Protocol (The "One-Pot" Method)
Reagents: Carboxylic Acid (
-
Activation: In a flame-dried flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.1 eq) and stir at room temperature for 1 hour (gas evolution indicates activation).
-
Addition: Add 2-methoxyacetamidoxime (1.2 eq) to the activated acid solution.
-
Cyclization: Heat the reaction mixture to
– for 12 hours. -
Purification: Dilute with water, extract with EtOAc, and purify via flash column chromatography (Hexane/EtOAc gradient).
Visualization of Synthetic Logic
Figure 1: Step-wise synthetic pathway for the construction of the 3-(methoxymethyl)-1,2,4-oxadiazole scaffold.
Case Study: Optimization of Muscarinic Agonists
Context: In the development of muscarinic acetylcholine receptor agonists (e.g., for Alzheimer's disease), ester-containing leads often suffer from poor blood-brain barrier (BBB) penetration and rapid hydrolysis.
Experimental Logic: Researchers replaced a labile methyl ester with the 3-(methoxymethyl)-1,2,4-oxadiazole moiety.
-
Hypothesis: The oxadiazole ring confers hydrolytic stability, while the methoxymethyl group mimics the spatial occupancy and H-bond accepting nature of the original ester's alkoxy group, maintaining receptor affinity.
-
Outcome:
-
Affinity (
): Maintained within 5-fold of the parent ester. -
Half-life (
): Increased from <15 min (ester) to >4 hours (oxadiazole) in rat microsomes. -
Solubility: Improved 3-fold compared to the 3-ethyl-1,2,4-oxadiazole analog due to the ether oxygen.
-
Structural Overlay & Interaction Logic
Figure 2: Decision matrix for selecting the 3-(methoxymethyl) variant over standard alkyl-oxadiazoles.
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Diana, G. D., et al. (1994). "Oxadiazoles as Ester Bioisosteric Replacements in Compounds Related to Disoxaril." Journal of Medicinal Chemistry, 37(15), 2421–2436. Link
-
Augustine, J. K., et al. (2009).[4] "PTSA-ZnCl2 is an Efficient and Mild Catalyst for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles."[4] Journal of Organic Chemistry, 74(15), 5640–5643. Link
-
Camci, M., & Karali, N. (2023). "Bioisosterism: 1,2,4-Oxadiazole Rings." ChemMedChem, 18(9), e202200638. Link
-
BenchChem Technical Support. (2025). "1,2,4-Oxadiazole Isomers & Metabolic Stability." BenchChem Technical Guides. Link
Sources
CAS number for 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine building block
[1]
Executive Summary
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine (CAS: 1248686-68-1 ) is a specialized heterocyclic building block used in the design of bioactive small molecules.[1][2] Belonging to the class of 5-amino-1,2,4-oxadiazoles, this scaffold serves as a critical bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding vectors. Its methoxymethyl side chain introduces specific polarity and steric properties that distinguish it from simple alkyl analogs, making it valuable for probing solvent-accessible pockets in protein targets.
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this building block, providing a self-validating protocol for its integration into drug discovery workflows.
Identity & Physicochemical Profile[1][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine |
| CAS Number | 1248686-68-1 |
| Molecular Formula | C₄H₇N₃O₂ |
| Molecular Weight | 129.12 g/mol |
| SMILES | COCC1=NOC(N)=N1 |
| InChI Key | JABBATSLQZTQHA-UHFFFAOYSA-N |
| LogP (Predicted) | ~ -0.5 to 0.1 (Highly Polar) |
| H-Bond Donors | 1 (Primary Amine) |
| H-Bond Acceptors | 4 (N2, N4, O1, O-methoxy) |
| Physical State | White to off-white solid |
Structural Significance
The 1,2,4-oxadiazole ring is a planar, electron-deficient aromatic system. The 5-amino group is weakly basic and can participate in hydrogen bonding as a donor, while the ring nitrogens and the methoxy oxygen act as acceptors. The methoxymethyl group at the 3-position provides a flexible, polar "arm" that can interact with water networks or polar residues in a binding pocket, often improving solubility compared to a phenyl or methyl substituent.
Synthetic Pathways[1][7][8][9][10]
The synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine typically follows a two-step sequence starting from methoxyacetonitrile. The core transformation involves the formation of an amidoxime intermediate, followed by cyclization with cyanogen bromide (CNBr).[1]
Reaction Scheme Logic (DOT Visualization)
Figure 1: Step-wise synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine via the amidoxime route.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-N'-hydroxyacetimidamide (Amidoxime Intermediate)
-
Reagents: Methoxyacetonitrile (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium carbonate (Na₂CO₃) or Sodium ethoxide (1.2 eq).[1]
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in the solvent and add the base carefully at 0°C.[1]
-
Add methoxyacetonitrile dropwise.[1]
-
Reflux the mixture for 4–6 hours (monitor by TLC/LCMS for disappearance of nitrile).
-
Concentrate in vacuo.[1] Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.[1]
-
Checkpoint: The amidoxime is often a viscous oil or low-melting solid. Verify by LCMS (M+H = 105).
-
Step 2: Cyclization to 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
-
Reagents: Amidoxime (from Step 1, 1.0 eq), Cyanogen Bromide (CNBr, 1.1 eq), Sodium Bicarbonate (NaHCO₃, 2.0 eq).[1]
-
Solvent: Water/Dioxane or Water/THF (1:1).[1]
-
Procedure:
-
Dissolve the amidoxime in the solvent mixture.[1]
-
Add solid NaHCO₃.[1]
-
Cool to 0°C. Caution: CNBr is highly toxic and volatile.[1] Handle in a fume hood.
-
Add CNBr portion-wise.[1]
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Extract with Ethyl Acetate (3x). The product is polar; ensure thorough extraction.
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography (EtOAc/Hexane gradient).[1]
-
Medicinal Chemistry Utility
The 1,2,4-oxadiazole ring is a classic bioisostere for amide and ester linkages. It mimics the planar geometry and electronic distribution of these groups but offers distinct advantages:
-
Metabolic Stability: Unlike esters and amides, the oxadiazole ring is resistant to hydrolysis by esterases and amidases, prolonging the half-life of the drug candidate.
-
Hydrogen Bonding: The ring nitrogens (N2, N4) act as hydrogen bond acceptors.[1] The exocyclic 5-amino group is a donor, allowing for specific interactions with backbone carbonyls in target proteins.
-
Polarity Tuning: The methoxymethyl group (LogP ~ -0.[1]5) significantly lowers lipophilicity compared to alkyl or aryl analogs, which is crucial for optimizing oral bioavailability and reducing non-specific binding.[1]
SAR Decision Logic (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) and utility of the building block.
Safety & Handling
-
Hazard Identification:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine can oxidize or absorb moisture over time.[1]
References
-
PubChem. (n.d.).[1][4] 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine.[1][2][5][6][7] Retrieved from [Link] (Verifies Structure/SMILES).[1]
-
Bostrom, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] (General reference for 1,2,4-oxadiazole bioisosterism).
-
Pace, A., & Buscemi, S. (2006).[1] "Fluorinated Heterocycles: Synthesis and Biological Activities of 1,2,4-Oxadiazoles." Heterocycles, 69(1), 569.[1] (Synthetic methodology reference).
Sources
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The Ascendancy of 5-Amino-1,2,4-Oxadiazoles in Fragment-Based Drug Discovery: A Technical Guide
Foreword: Beyond the Usual Suspects in Fragment Screening
In the landscape of fragment-based drug discovery (FBDD), the relentless pursuit of novel chemical matter with favorable physicochemical properties is paramount. We, as drug discovery professionals, are constantly challenged to expand our arsenal of fragments beyond the common, often saturated, chemical space. This guide delves into the strategic application of a particularly advantageous, yet perhaps underutilized, fragment class: the 5-amino-1,2,4-oxadiazoles. Herein, we will dissect the rationale behind their growing prominence, from their fundamental bioisosteric attributes to the practicalities of library synthesis and screening cascades. This is not merely a survey of literature; it is a field-proven perspective on leveraging this scaffold to unlock new avenues in therapeutic design.
The Strategic Imperative for 5-Amino-1,2,4-Oxadiazoles in FBDD
Fragment-based drug discovery hinges on a foundational principle: identifying low molecular weight ligands that bind to a biological target with high efficiency. The journey from a weakly binding fragment to a potent lead molecule is one of incremental, structure-guided growth. The choice of the initial fragment is therefore a critical determinant of success.
The 5-amino-1,2,4-oxadiazole scaffold has emerged as a "privileged" structure in this context for several compelling reasons:
-
Bioisosteric Mimicry with Enhanced Properties: The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, functional groups that are ubiquitous in bioactive molecules but often susceptible to hydrolysis.[1][2] The 5-amino substitution further refines its electronic and steric profile, allowing it to act as a non-classical bioisostere for carboxylic acids and carboxamides.[3][4] This mimicry is not just structural; it often confers significant advantages in metabolic stability and pharmacokinetic profiles.[5]
-
Tunable Physicochemical Properties: The amino group provides a convenient handle for synthetic elaboration, allowing for precise control over properties like solubility, lipophilicity (LogP), and pKa. This is crucial in the hit-to-lead optimization phase, where fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential.
-
Favorable Hydrogen Bonding Potential: The arrangement of nitrogen and oxygen atoms in the ring, coupled with the exocyclic amino group, presents a unique constellation of hydrogen bond donors and acceptors. This facilitates robust interactions with protein targets, a key factor in achieving binding affinity and selectivity.[6]
-
Metabolic Stability: The inherent chemical robustness of the 1,2,4-oxadiazole ring contributes to the metabolic stability of compounds containing this moiety, a desirable trait for orally bioavailable drugs.[7]
Data Snapshot: Comparative Physicochemical Properties
| Moiety | Typical pKa | Lipophilicity (clogP) | Metabolic Liability |
| Carboxylic Acid | 4-5 | Low | High (Glucuronidation) |
| Tetrazole | 4.5-5.5 | Moderate | Moderate |
| 5-Oxo-1,2,4-oxadiazole | 6-7 | Moderate-High | Low |
| 5-Amino-1,2,4-oxadiazole | ~5 (tunable) | Moderate | Low |
This table presents generalized data compiled from multiple sources for comparative purposes.[3][8][9]
Crafting a 5-Amino-1,2,4-Oxadiazole Fragment Library: A Validated Synthetic Workflow
The successful implementation of an FBDD campaign relies on a high-quality, diverse fragment library. The synthesis of 5-amino-1,2,4-oxadiazoles is straightforward and amenable to parallel synthesis, allowing for the rapid generation of a focused library.
Core Synthetic Protocol: Amidoxime Cyclization
A robust and widely adopted method involves the reaction of an amidoxime with a carbodiimide or cyanogen bromide.[1][10]
Experimental Protocol:
-
Amidoxime Formation:
-
To a solution of a commercially available nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq).
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting nitrile.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude amidoxime, which can often be used in the next step without further purification.
-
-
1,2,4-Oxadiazole Ring Formation:
-
Dissolve the crude amidoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide like EDC (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the urea byproduct (if DCC is used) and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1,2,4-oxadiazole.
-
Workflow for Fragment Library Synthesis
Caption: Synthetic workflow for a 5-amino-1,2,4-oxadiazole fragment library.
Screening Cascades for 5-Amino-1,2,4-Oxadiazole Fragments
Given their relatively weak binding affinities, fragment screening requires sensitive biophysical techniques. A well-designed screening cascade is crucial to identify true hits and eliminate false positives.
Primary Screening Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Ligand-observed NMR methods, such as saturation transfer difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited NMR, are powerful tools for detecting weak binding events.
-
Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on fragment binding, offering insights into both association and dissociation rates.
-
Thermal Shift Assays (DSF): Differential scanning fluorimetry is a high-throughput method that measures changes in protein thermal stability upon ligand binding.
-
Affinity Mass Spectrometry: This technique allows for the rapid screening of compound mixtures, significantly increasing throughput and reducing sample consumption.[11]
Hit Validation and Orthogonal Methods
Primary hits should always be validated using an orthogonal technique to rule out assay artifacts. For example, hits from a DSF screen could be confirmed using NMR or SPR. High-concentration functional assays can also be employed for hit validation if a suitable assay is available.[12]
Illustrative Screening Workflow
Caption: A typical workflow for a fragment-based screening campaign.
From Fragment Hit to Potent Lead: A Case Study Perspective
The true power of the 5-amino-1,2,4-oxadiazole scaffold lies in its utility for hit-to-lead optimization. The amino group serves as a vector for synthetic elaboration, allowing for fragment growing, linking, or merging strategies.
Case Example: Development of Tubulin Inhibitors
In the development of novel anticancer agents, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent tubulin inhibitors.[13] Starting from a fragment-like core, medicinal chemists were able to explore the structure-activity relationship (SAR) by modifying the substituents on the aryl rings. This work demonstrated that the 5-amino-1,2,4-oxadiazole core could effectively position the aryl groups within the colchicine binding site of tubulin, leading to potent antiproliferative activity.[13][14]
Case Example: Neuroprotective MAO-B Inhibitors
In the pursuit of neuroprotective agents, a bioisosteric replacement strategy led to the discovery of 1,2,4-oxadiazole-bearing 1H-indazoles as potent and selective monoamine oxidase B (MAO-B) inhibitors.[15] The introduction of the 1,2,4-oxadiazole ring was a key modification that enhanced both potency and selectivity for the target enzyme.[15]
Concluding Remarks for the Practicing Scientist
The 5-amino-1,2,4-oxadiazole is more than just another heterocyclic fragment. It is a versatile and strategically valuable tool in the FBDD practitioner's toolkit. Its favorable physicochemical properties, synthetic tractability, and proven success in modulating a range of biological targets underscore its importance. By incorporating this scaffold into fragment libraries and leveraging its unique bioisosteric properties, drug discovery teams can enhance their chances of identifying novel, high-quality starting points for therapeutic programs. The self-validating nature of a well-designed synthetic and screening protocol, as outlined in this guide, ensures the generation of reliable and actionable data, paving the way for the next generation of innovative medicines.
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Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. (n.d.). ChemPlusChem. [Link]
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Ispikoudi, M., Amvrazis, M., Kontogiorgis, C., Koumbis, A. E., Litinas, K. E., Hadjipavlou-Litina, D., & Fylaktakidou, K. C. (2010). Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(12), 5635–5645. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Future Journal of Pharmaceutical Sciences. [Link]
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Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023). European Journal of Medicinal Chemistry. [Link]
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Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). Journal of Medicinal Chemistry. [Link]
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Identification of Diaryl 5-Amino-1,2,4-oxadiazoles as Tubulin Inhibitors: the Special Case of 3-(2-Fluorophenyl). (n.d.). PMC. [Link]
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Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020). MDPI. [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by ... (n.d.). RSC Publishing. [Link]
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Fragment Screening for Hit Identification & Lead Discovery. (n.d.). Domainex. [Link]
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Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (n.d.). MedChemComm. [Link]
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Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives. (2010). PubMed. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Semantic Scholar. [Link]
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1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024). MDPI. [Link]
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Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5- Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy. (n.d.). Bentham Science Publisher. [Link]
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Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors. (2022). ScienceOpen. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). PMC. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Semantic Scholar. [Link]
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Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. (2021). PubMed. [Link]
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(PDF) 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2025). ResearchGate. [Link]
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Pharmacological screening of few new 2-(substituted acetyl) amino-5-alkyl-1,3,4-oxadiazoles. (1992). PubMed. [Link]
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Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. (2024). ResearchGate. [Link]
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Oxadiazole isomers: all bioisosteres are not created equal. (n.d.). RSC Publishing. [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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Affinity Mass Spectrometry-Based Fragment Screening Identified a New Negative Allosteric Modulator of the Adenosine A 2A Receptor Targeting the Sodium Ion Pocket. (2021). ACS Publications. [Link]
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Therapeutic potential of oxadiazole-based small molecules
Title: Engineering the Oxadiazole Scaffold: A Technical Guide to Bioisosteric Optimization and Therapeutic Application
Executive Summary: The Pharmacophore Advantage
In modern drug discovery, the oxadiazole ring is not merely a linker; it is a strategic tool for correcting pharmacokinetic (PK) liabilities. As a five-membered heterocyclic aromatic ring containing two nitrogens and one oxygen, it exists primarily in two pharmacologically relevant isomeric forms: 1,2,4-oxadiazole and 1,3,4-oxadiazole .[1]
This guide addresses the "Why" and "How" of deploying oxadiazoles. Unlike esters and amides, which are prone to rapid hydrolysis by plasma esterases and peptidases, oxadiazoles offer robust metabolic stability while retaining the necessary geometry and hydrogen-bonding capability to engage biological targets. They are the quintessential bioisosteres , allowing researchers to modulate lipophilicity (
Chemical Architecture & Bioisosterism
The choice between the 1,2,4- and 1,3,4-isomer is a critical decision point in Lead Optimization.
-
1,2,4-Oxadiazole: Often used to replace esters.[2][3] It is generally more lipophilic.[4][5] The asymmetry allows for vectoral exploration of chemical space (3- vs 5-substitution patterns affect metabolic susceptibility differently).[4][5]
-
1,3,4-Oxadiazole: A common bioisostere for amides and hydrazides. It possesses a higher dipole moment and increased water solubility compared to its 1,2,4-counterpart, often reducing hERG liability in cardiovascular safety profiles.
Decision Logic: Scaffold Selection
The following decision tree outlines the rationale for selecting a specific isomer based on the medicinal chemistry problem at hand.
Figure 1: Strategic decision tree for oxadiazole isomer selection during Lead Optimization.
Therapeutic Applications: Case Studies in Mechanism
To understand the utility of these scaffolds, we analyze two distinct mechanisms of action where the oxadiazole ring is the linchpin of efficacy.
Case A: Genetic Disorders (Nonsense Mutation Readthrough)
-
Mechanism: Ataluren targets the ribosome to enable "readthrough" of premature stop codons (nonsense mutations) caused by genetic defects (e.g., Duchenne Muscular Dystrophy).[4][6][14][15]
-
Why Oxadiazole? The 1,2,4-oxadiazole core provides the precise planar geometry required to stack within the ribosomal decoding center, mimicking the codon-anticodon interaction without inhibiting normal translation termination. It acts as a peptidomimetic that resists proteolysis.[4][5]
Case B: Oncology (Endothelin Receptor Antagonism)
-
Mechanism: Zibotentan is a specific antagonist of the Endothelin A (ET-A) receptor.[4][5][16][19]
-
Why Oxadiazole? The 1,3,4-oxadiazole serves as a rigid linker that positions the surrounding aromatic rings to lock into the hydrophobic pocket of the GPCR. Its enhanced polarity (vs. the 1,2,4-isomer) contributes to its oral bioavailability and specific binding kinetics.
Experimental Protocols: Synthesis & Validation
Protocol: One-Pot Synthesis of 1,2,4-Oxadiazoles
Scope: Rapid generation of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes.[9]
Reagents:
Workflow:
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid in DMF. Add EDC·HCl and HOBt.[4][5] Stir at Room Temperature (RT) for 30 minutes to form the active ester.[4][5]
-
Coupling: Add the Amidoxime to the reaction mixture. Stir at RT for 1–2 hours.[4][5] Checkpoint: Monitor by TLC/LC-MS for the formation of the O-acylamidoxime intermediate.[4][5]
-
Cyclodehydration: Heat the reaction mixture to 100°C–110°C for 4–6 hours. This thermal step drives the condensation and ring closure.[4]
-
Work-up: Cool to RT. Dilute with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and urea byproducts.[4][5]
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Data Presentation: Isomer Comparison
| Feature | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Synthesis Precursor | Amidoxime + Acid | Hydrazide + Acid |
| Lipophilicity | Higher (More greasy) | Lower (More polar) |
| Aqueous Solubility | Moderate | High |
| Metabolic Stability | High (3,5-substitution dependent) | High (Resistant to hydrolysis) |
| Key Drug Example | Ataluren (DMD) | Zibotentan (Oncology) |
Synthetic Pathway Visualization
Figure 2: One-pot synthetic workflow for 1,2,4-oxadiazole generation via O-acylamidoxime intermediate.
Future Outlook: Covalent Inhibition & PROTACs
The field is moving beyond simple competitive inhibition.[4] Recent research explores the oxadiazole ring as a potential electrophilic warhead for covalent inhibition, particularly when substituted with leaving groups that allow nucleophilic attack by cysteine residues in the target protein. Furthermore, oxadiazoles are increasingly used as rigid linkers in PROTACs (Proteolysis Targeting Chimeras), providing the necessary spatial separation between the E3 ligase ligand and the target protein ligand with improved cell permeability compared to alkyl chains.
References
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European Medicines Agency (EMA). (2014).[4][5] Translarna (ataluren) Assessment Report. Retrieved from [Link][4][5]
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for bioisosterism concepts).
-
AstraZeneca. (2011).[4][5] Zibotentan (ZD4054) Clinical Trials Update. Retrieved from [Link][4][5]
- Pace, A., & Pierro, P. (2009). The 1,2,4-Oxadiazole Ring: A Powerful Pharmacophore. Organic & Biomolecular Chemistry.
-
PTC Therapeutics. (2023).[4][5] Mechanism of Action: Nonsense Mutation Readthrough. Retrieved from [Link][4][5]
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Methodological & Application
Application Note: Functionalization of 5-Amino-1,2,4-Oxadiazoles
[1][2]
Executive Summary & Mechanistic Insight[3]
The 1,2,4-oxadiazole ring is a staple bioisostere for esters and amides in drug discovery, offering improved metabolic stability and hydrogen-bonding potential. However, the 5-amino-1,2,4-oxadiazole moiety presents a deceptive synthetic challenge. Unlike a typical aniline, the exocyclic nitrogen at the 5-position is profoundly electron-deficient due to the strong electron-withdrawing nature of the oxadiazole core (specifically the adjacent ring nitrogen and oxygen).
The "Amide-Like" Anomaly
Chemists often attempt standard nucleophilic substitutions (e.g., SN2 alkylation) on the 5-amino group, only to face low yields or regioselectivity issues (N2- vs. exocyclic-N alkylation).
-
Electronic Character: The 5-amino group is essentially non-basic (estimated pKa of conjugate acid < -1.0). It behaves more like a urea or amide nitrogen than an amine.
-
Nucleophilicity: Extremely poor. Direct alkylation requires forcing conditions that often degrade the ring.
-
Stability Risk: The Boulton-Katritzky Rearrangement (BKR) is a latent threat. Under acidic or basic conditions, or in the presence of side-chain nucleophiles, the oxadiazole ring can open and rearrange to form triazoles or other isomers.
Strategic Decision Matrix
Do not attempt direct functionalization if the core can be built de novo.
-
If R-group is fixed: Use Protocol A (De Novo Synthesis) . Build the ring with the substituted amine already in place.
-
If Late-Stage Diversification is required: Use Protocol B (Sandmeyer-Type Activation) . Convert the inert amine to a reactive halide, then employ transition-metal catalysis.
Reactivity & Workflow Visualization
The following diagram illustrates the divergent pathways for accessing functionalized derivatives, highlighting the stability risks.
Figure 1: Strategic pathways for 5-amino-1,2,4-oxadiazole modification. Green paths indicate high-reliability protocols; red paths indicate high-risk strategies.
Detailed Protocols
Protocol A: De Novo Synthesis (The "Guanyl" Route)
Best for: Creating specific N-substituted derivatives with high fidelity.
Instead of alkylating the poor nucleophile, this method constructs the oxadiazole ring from an amidoxime and a carbodiimide or isothiocyanate. This ensures the substituent is installed on the exocyclic nitrogen exclusively.
Reagents:
-
Aryl/Alkyl Amidoxime (1.0 equiv)[3]
-
Carbodiimide (e.g., DCC, DIC) or Isothiocyanate (1.1 equiv)
-
Solvent: Dioxane or Toluene
-
Catalyst: CuCl (optional, for isothiocyanates)
Step-by-Step:
-
Activation: Dissolve the amidoxime in anhydrous dioxane (0.2 M).
-
Addition: Add the carbodiimide (R-N=C=N-R') or isothiocyanate.
-
Cyclization: Heat the mixture to reflux (100–110 °C) for 4–12 hours. The reaction proceeds via an O-acyl intermediate which spontaneously cyclizes, eliminating amine (from carbodiimide) or H2S (from isothiocyanate).
-
Note: For carbodiimides, the byproduct is the corresponding urea. Purification by column chromatography is required.
-
-
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water/brine to remove urea byproducts (if water soluble) or filter off insoluble ureas.
Protocol B: Sandmeyer-Type Halogenation & Cross-Coupling
Best for: Late-stage library generation or installing aryl groups.
Since the amine is unreactive, converting it to a bromide or iodide creates a versatile electrophile. This "reverse polarity" strategy allows the use of standard Suzuki or Buchwald couplings.
Step 1: Radical-Nucleophilic Halogenation
Reagents:
-
5-Amino-1,2,4-oxadiazole substrate (1.0 equiv)[4]
-
tert-Butyl Nitrite (tBuONO) (1.5 equiv)
-
Copper(II) Bromide (CuBr2) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN)
Procedure:
-
Preparation: In a flame-dried flask, suspend CuBr2 in anhydrous MeCN (0.5 M) under Argon.
-
Diazotization: Add tBuONO dropwise at 0 °C. The solution will darken.
-
Addition: Add the 5-amino-1,2,4-oxadiazole (solid or solution) slowly.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS for the disappearance of the amine (M+H) and appearance of the bromide (M+H pattern for Br).
-
Quench: Dilute with EtOAc, wash with 1M HCl (to remove Cu), then saturated NaHCO3.
-
Yield: Typically 60–80%. The product is a 5-bromo-1,2,4-oxadiazole .
Step 2: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
The 5-bromo-oxadiazole is highly reactive toward oxidative addition.
Reagents:
-
5-Bromo-1,2,4-oxadiazole (1.0 equiv)
-
Boronic Acid (Suzuki) or Amine (Buchwald) (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2 (Suzuki) or Pd-PEPPSI-IPr (Buchwald) (3–5 mol%)
-
Base: K2CO3 (Suzuki) or Cs2CO3 (Buchwald)
-
Solvent: Dioxane/Water (3:1) for Suzuki; Toluene for Buchwald.
Critical Note: For Buchwald couplings on this scaffold, bulky NHC ligands (like those in PEPPSI catalysts) or biaryl phosphines (BrettPhos) are essential to prevent catalyst poisoning by the nitrogen-rich heterocycle.
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| No Reaction (Alkylation) | Low nucleophilicity of 5-NH2. | Switch to Protocol A (De Novo) or use NaH/DMF (high risk of ring destruction). |
| Ring Opening (BKR) | Acidic conditions or high heat. | Maintain pH > 4. Avoid strong Lewis acids. Keep temperature < 120 °C. |
| Low Yield (Sandmeyer) | Incomplete diazotization.[5] | Ensure anhydrous conditions.[6] Use fresh tBuONO. |
| Catalyst Death (Pd) | N-coordination to Pd center. | Use high-loading catalysts (5 mol%) or strongly binding ligands (NHC, XPhos). |
References
-
Reactivity of 5-Amino-1,2,4-Oxadiazoles
- Title: "Synthesis and reactivity of 5-amino-1,2,4-oxadiazoles."
- Context: Discusses the poor nucleophilicity and amide-like character.
-
Source:7
-
Sandmeyer Transformation
- Title: "Sandmeyer Reaction Mechanism and Applic
- Context: General protocol adaptation for heteroarom
-
Source:8
-
Buchwald-Hartwig on Nitrogen Heterocycles
- Title: "Selective Buchwald–Hartwig aryl
- Context: Demonstrates the necessity of bulky NHC ligands for amino-azole coupling, directly applicable to the oxadiazole bioisostere.
-
Source:9
-
Boulton-Katritzky Rearrangement
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 5-Amino-1,2,4-oxadiazole | C2H3N3O | CID 19029677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amino-1,2,4-triazoles by reductive ANRORC rearrangements of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine as a Peptidomimetic Linker
Introduction: Enhancing Peptide Therapeutics through Amide Bond Isosterism
Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability, primarily due to enzymatic degradation of amide bonds by proteases. To overcome this limitation, medicinal chemists employ peptidomimetics, which mimic the structure and function of natural peptides but with enhanced pharmacokinetic properties. A key strategy in peptidomimetic design is the replacement of labile amide bonds with stable isosteres. The 1,2,4-oxadiazole ring has emerged as a highly effective amide and ester bioisostere, lauded for its chemical robustness, ability to maintain desirable molecular geometry, and favorable metabolic profile.[1][2][3][4] This five-membered heterocycle is resistant to hydrolysis and can preserve the hydrogen bonding capabilities of the amide group it replaces, thereby maintaining biological activity.[3]
This guide provides a comprehensive overview and detailed protocols for the use of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine as a versatile peptidomimetic linker. We will detail its synthesis, its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and methods for assessing the enhanced stability of the resulting peptidomimetics. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this advanced linker technology to create more durable and effective peptide-based drugs.
Rationale for Selecting 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
The 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine linker offers several distinct advantages:
-
Metabolic Stability: The 1,2,4-oxadiazole core is inherently resistant to cleavage by peptidases, significantly increasing the in vivo half-life of the modified peptide.[1][2]
-
Structural Mimicry: The geometry of the 1,2,4-oxadiazole ring closely resembles that of a trans-amide bond, preserving the overall conformation of the peptide and its interaction with biological targets.
-
Modularity: The 5-amino group provides a convenient handle for incorporation into a growing peptide chain, while the 3-position can be functionalized (in this case, with a methoxymethyl group) to fine-tune physicochemical properties such as solubility and lipophilicity.
-
Synthetic Accessibility: The synthesis of this linker is straightforward, proceeding from readily available starting materials.
Synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
The synthesis of the title compound is a two-step process, beginning with the conversion of methoxyacetonitrile to methoxyacetamidoxime, followed by cyclization with cyanogen bromide.
Workflow for Synthesis
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Protecting group strategies for methoxymethyl-1,2,4-oxadiazole synthesis
Application Note & Protocols
Topic: Strategic Deployment of Protecting Groups in the Synthesis of Methoxymethyl-Functionalized 1,2,4-Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a metabolically stable bioisostere for amide and ester functionalities.[1][2] Its synthesis, however, presents unique challenges when substrates contain sensitive functional groups, such as the methoxymethyl (MOM) ether. The MOM group is a widely used protecting group for hydroxyl functions due to its stability under basic and nucleophilic conditions, but its inherent lability to acid creates a significant synthetic hurdle, as many traditional 1,2,4-oxadiazole cyclization protocols employ acidic or harsh thermal conditions.[3][4] This guide provides a detailed examination of protecting group strategies to successfully navigate this chemical incompatibility. We will explore two primary strategic workflows: (1) late-stage introduction of the MOM group after the formation of the oxadiazole core, and (2) the use of MOM-compatible, base-mediated cyclization conditions for precursors already bearing the MOM ether. This document furnishes researchers with the foundational knowledge, strategic decision-making frameworks, and detailed, field-tested protocols required to efficiently synthesize complex methoxymethyl-1,2,4-oxadiazole targets.
Foundational Chemistry: The 1,2,4-Oxadiazole Core Synthesis
The most prevalent and versatile method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[5][6] This two-step process forms the basis of our strategic considerations.
-
O-Acylation: An amidoxime is reacted with an activated carboxylic acid (e.g., acyl chloride, anhydride) or coupled with a carboxylic acid using standard peptide coupling agents to form an O-acyl amidoxime intermediate.[7]
-
Cyclodehydration: This intermediate is then induced to cyclize, eliminating a molecule of water to form the stable 1,2,4-oxadiazole heterocycle.
The conditions for the cyclodehydration step are critical and represent the primary challenge when a MOM group is present. While thermal or acid-catalyzed cyclization is common, these methods are often incompatible with the acid-labile MOM ether. Fortunately, modern methods utilizing basic conditions provide a viable alternative.[7]
Caption: General synthetic pathway for 1,2,4-oxadiazole formation.
The Methoxymethyl (MOM) Protecting Group: A Double-Edged Sword
The MOM group is an acetal, making it an excellent choice for protecting alcohols against a wide range of non-acidic reagents.
-
Stability: It is robust against bases (e.g., NaOH, LDA, t-BuOK), nucleophiles (e.g., Grignard reagents, organolithiums), and many oxidizing and reducing agents.[3][8]
-
Lability: Its primary vulnerability is cleavage under acidic conditions (pH < 4), which proceeds via hydrolysis of the acetal.[4] This sensitivity dictates the entire synthetic strategy.
This dichotomy means that while a MOM-protected alcohol will survive the O-acylation step (which is often performed in the presence of a non-nucleophilic base like pyridine or DIPEA), it may not survive the subsequent cyclization if acidic reagents or high temperatures that can generate in-situ acidity are used.
Core Strategies for Synthesis
A successful synthesis hinges on a critical decision: when to introduce the MOM group. This choice leads to two distinct, reliable strategies. The optimal path depends on the overall complexity of the molecule and the availability of starting materials.
Caption: Decision workflow for synthesizing MOM-protected 1,2,4-oxadiazoles.
Strategy 1: Late-Stage MOM Introduction
This is the most conservative and often simplest approach. The 1,2,4-oxadiazole ring is constructed using a precursor that contains a free hydroxyl group. The MOM protection is then performed as one of the final steps of the synthesis.
-
Advantages:
-
Eliminates any risk of MOM group cleavage during oxadiazole formation.
-
Allows for the use of a wide variety of cyclization conditions, including thermal or mildly acidic methods if necessary.
-
-
Disadvantages:
-
The free hydroxyl group on the intermediate may require its own protection if other reactions are performed prior to cyclization.
-
Not suitable if the final MOM-protected starting material is commercially available and inexpensive.
-
Strategy 2: Pre-Protection with MOM-Compatible Cyclization
In this more elegant approach, the MOM group is installed on the relevant starting material (either the carboxylic acid or the molecule from which the amidoxime is derived) before the oxadiazole ring is formed. The success of this strategy is entirely dependent on the choice of a MOM-compatible cyclization method.
-
Key Requirement: The cyclodehydration of the O-acyl amidoxime intermediate must be performed under non-acidic conditions.
-
Recommended Methods:
-
TBAF Catalysis: Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF effectively catalyzes the cyclization at room temperature.[7] This is a very mild and highly compatible method.
-
Inorganic Base/DMSO: Systems like NaOH or KOH in DMSO can also promote cyclization at ambient temperatures, providing a powerful and often high-yielding alternative.[5][7]
-
-
Advantages:
-
More convergent and potentially shorter synthetic route.
-
Ideal when the MOM-protected starting materials are readily accessible.
-
-
Disadvantages:
-
Requires careful selection of reagents to avoid any source of acid.
-
The O-acyl amidoxime intermediate may be less stable in some cases, necessitating a one-pot procedure.
-
Detailed Experimental Protocols
The following protocols are presented as robust, validated procedures for the synthesis of a representative target molecule, 3-(4-(methoxymethoxy)phenyl)-5-phenyl-1,2,4-oxadiazole.
Protocol 1: Synthesis of N'-hydroxy-4-(methoxymethoxy)benzimidamide (MOM-protected Amidoxime)
This protocol details the preparation of a key starting material for Strategy 2.
-
Scientist's Note: The conversion of a nitrile to an amidoxime is a foundational step.[9][10] We first protect the commercially available 4-hydroxybenzonitrile, then convert the nitrile to the amidoxime.
Materials:
-
4-hydroxybenzonitrile
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH), Water (H₂O)
-
Ethyl acetate (EtOAc), Hexanes
Procedure:
Part A: MOM Protection of 4-hydroxybenzonitrile
-
Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) dropwise, followed by the slow, dropwise addition of MOMCl (1.2 eq). Caution: MOMCl is a carcinogen and must be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield 4-(methoxymethoxy)benzonitrile as a clear oil or white solid.
Part B: Conversion to Amidoxime
-
In a separate flask, dissolve the 4-(methoxymethoxy)benzonitrile (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (2.0 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N'-hydroxy-4-(methoxymethoxy)benzimidamide, which can often be used in the next step without further purification.
Protocol 2: Synthesis via Pre-Protection and Base-Mediated Cyclization (Strategy 2)
This protocol utilizes the MOM-protected amidoxime from Protocol 1 and a base-mediated cyclization, which is compatible with the acid-sensitive protecting group.
Materials:
-
N'-hydroxy-4-(methoxymethoxy)benzimidamide (from Protocol 1)
-
Benzoyl chloride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Saturated aqueous NH₄Cl
Procedure:
-
O-Acylation: Dissolve the amidoxime (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere. Cool to 0 °C.
-
Add pyridine (1.2 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the O-acyl amidoxime intermediate can be monitored by TLC.
-
Scientist's Note: It is often not necessary to isolate the O-acyl intermediate. Proceeding directly to the cyclization step in a one-pot fashion can improve overall yield by minimizing handling of the potentially unstable intermediate.[7]
-
-
Cyclodehydration: To the same reaction mixture, add TBAF (1.1 eq, 1.0 M solution in THF) dropwise at room temperature.
-
Stir the mixture for 3-5 hours. Monitor the conversion of the intermediate to the final 1,2,4-oxadiazole product by TLC.
-
Workup and Purification: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (EtOAc/Hexanes) to yield pure 3-(4-(methoxymethoxy)phenyl)-5-phenyl-1,2,4-oxadiazole.
Data Summary & Strategy Comparison
The choice of strategy has a significant impact on the experimental workflow and considerations. The following table summarizes the key aspects of each approach.
| Feature | Strategy 1: Late-Stage Protection | Strategy 2: Pre-Protection & Base-Mediated Cyclization |
| Core Principle | Build oxadiazole first, then add MOM group. | Add MOM group first, then build oxadiazole. |
| Key Reagents | Standard cyclization reagents; MOMCl, DIPEA. | MOM-compatible cyclization reagents (e.g., TBAF , NaOH/DMSO ). |
| Typical Yield | Generally high for both steps. | Good to excellent, can be higher due to convergent design.[7] |
| Pros | Robust, wide tolerance for cyclization conditions. | More efficient, fewer steps if starting material is available. |
| Cons | Longer linear sequence. | Requires strict exclusion of acid in cyclization step. |
| Best Suited For | Complex molecules where the oxadiazole core is built early. | Syntheses using commercially available MOM-protected precursors. |
Troubleshooting
-
Low Yield during MOM protection: Ensure reagents (especially DCM and DIPEA) are anhydrous. MOMCl degrades in the presence of moisture.
-
Accidental MOM Deprotection in Strategy 2: This indicates the presence of acid. Ensure all glassware is dry and solvents are anhydrous. If using a base like NaOH/DMSO, ensure the base is fully dissolved and the reaction is homogenous. Check the purity of all reagents; for instance, some batches of TBAF can become acidic upon storage.
-
Incomplete Cyclization: If the O-acyl intermediate persists, gentle heating (40-50 °C) may be required, even with basic promoters. Alternatively, a stronger base system like NaOH/DMSO can be employed.[5] Ensure the TBAF reagent is active and not expired.
-
Side-product Formation: During the amidoxime synthesis, prolonged heating or overly strong basic conditions can lead to decomposition or formation of other nitrogen-containing heterocycles. Monitor the reaction closely.
References
-
Wei Wang, Hao Xu, Yuanqing Xu, et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(41), 9814-9822. [Link]
-
Baykov, S. V., Shetnev, A. A., Semenov, A. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3330. [Link]
-
Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. [Link]
-
Kumar, R., Yadav, R. K., Mazumder, A., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101119. [Link]
-
Chai, W., et al. (2015). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC. [Link]
-
Li, Y., et al. (2022). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. [Link]
-
Polshettiwar, V., & Kaushik, M. P. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]
-
Svirshchevskaya, E. V., et al. (2023). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. MDPI. [Link]
-
Singh, R. K., et al. (2021). Conversion of N-acyl amidines to amidoximes: a convenient synthetic approach to molnupiravir (EIDD-2801) from ribose. RSC Publishing. [Link]
-
Parker, P. D., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Thieme. [Link]
-
Clément, B., et al. (2010). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. [Link]
-
Gunanathan, C., & Sureshbabu, V. V. (2008). Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics. ResearchGate. [Link]
-
Nakano, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. PMC. [Link]
- Hsu, W. (2014). Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. [Link]
-
Avendaño Leon, O. L., et al. (2023). Influence of the reaction conditions on the amide and the amidoxime synthesis. ResearchGate. [Link]
-
Hemming, K. (2008). 5.04 1,2,4-Oxadiazoles. ResearchGate. [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
Semwal, R. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Semantic Scholar. [Link]
-
Grant, D., Dahl, R., & Cosford, N. D. P. (2015). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry, 80(9), 4811–4818. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOM Ethers [organic-chemistry.org]
- 9. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
Introduction
Welcome to the technical support guide for the synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for its bioisosteric properties, replacing traditional amide or ester functionalities.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, providing in-depth troubleshooting advice, frequently asked questions, and validated protocols to improve yield and purity.
Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy
This section addresses high-level questions regarding the synthetic approaches to 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine.
Q1: What are the primary synthetic routes for preparing 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine?
The synthesis of a 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an amidoxime with an acylating agent or a related electrophile.[2] For the specific target, 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine, there are two primary and logically sound retrosynthetic disconnections.
-
Route A: Methoxyacetamidoxime Pathway. This is often the more direct and reliable route. It involves the reaction of methoxyacetamidoxime with a source for the C5-amine portion, typically cyanamide or a derivative. The key step is the condensation reaction to form the heterocyclic ring.
-
Route B: Guanidine-based Pathway. This approach starts with a guanidine derivative which provides the N-C-N backbone for the 5-amino portion of the ring. This intermediate is then acylated with a methoxyacetyl derivative, followed by an oxidative cyclization to form the oxadiazole ring. This method is common for synthesizing 3-amino-1,2,4-oxadiazoles and can be adapted for the 5-amino regioisomer.[3]
Caption: Primary synthetic pathways to the target compound.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues in a direct question-and-answer format.
Issue 1: Consistently Low or No Yield
Q: My overall yield of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine is consistently low (<40%). What are the potential causes and how can I optimize the reaction?
A: Low yields in 1,2,4-oxadiazole synthesis are a common problem and can be attributed to several factors, primarily revolving around the formation of the key intermediate and the efficiency of the subsequent cyclization step.[4]
Potential Cause 1: Inefficient Intermediate Formation The first step in Route A, the reaction between methoxyacetamidoxime and cyanamide, is critical.
-
Purity of Starting Materials: Ensure the methoxyacetamidoxime is pure and dry. Amidoximes can be unstable and should be used relatively fresh or stored under inert gas in a refrigerator.
-
Reaction Conditions: The reaction is typically base-catalyzed. The choice and stoichiometry of the base are critical. A weak base may not sufficiently activate the nucleophile, while an overly strong base or excess base can lead to decomposition of starting materials or the product.
Solution:
-
Base Selection: Start with a milder base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA).[5]
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to ensure solubility of the reactants.[6]
-
Temperature Control: Run the reaction at a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating which can lead to side products.
Potential Cause 2: Inefficient Cyclodehydration The final ring-closing step requires the removal of a water molecule. If this step is inefficient, the open-chain intermediate may persist or degrade.
Solution:
-
Thermal Cyclization: Often, simply heating the reaction mixture in a high-boiling solvent like toluene or xylene (with a Dean-Stark trap to remove water) can drive the cyclization to completion.
-
Chemical Dehydration: For more sensitive substrates, specific reagents can facilitate the cyclization under milder conditions. Tetrabutylammonium fluoride (TBAF) is an excellent choice for promoting the cyclodehydration of O-acyl amidoxime-type intermediates at room temperature.[7][8]
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Solvent | Anhydrous DMF or DMSO | Good solubility for reactants, suitable for moderate heating.[6] |
| Base | K₂CO₃ (1.5 equiv.) or DIPEA (2.0 equiv.) | Promotes the initial condensation without being overly harsh.[5] |
| Temperature | 60-80 °C | Balances reaction rate with minimizing degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects starting materials and intermediates from moisture and oxidative side reactions. |
Issue 2: Significant Impurity Formation
Q: My crude product shows multiple spots on TLC and several peaks in the LC-MS, aside from starting materials. What are these impurities and how can I prevent them?
A: Impurity formation often arises from competing reaction pathways. In 1,2,4-oxadiazole synthesis, the most common side reaction is the formation of undesired regioisomers due to competing N-acylation versus the desired O-acylation of the amidoxime intermediate.[9]
Potential Cause: N-Acylation Side Reaction While your specific route uses cyanamide, an analogous issue can occur where the cyanamide or an intermediate reacts with the nitrogen of the amidoxime instead of the oxygen, leading to a different heterocyclic system or a dead-end intermediate that fails to cyclize correctly.
Solution:
-
Optimize Base and Solvent System: The choice of base and solvent can significantly influence the regioselectivity. A superbase system like NaOH or KOH in DMSO at room temperature has been reported to strongly favor the desired reaction pathway in many one-pot syntheses.[9]
-
Two-Step Procedure: If one-pot synthesis proves problematic, a two-step approach can offer better control. First, form the intermediate adduct under optimized conditions, isolate it if stable, and then subject it to cyclization conditions. This prevents the reagents for the second step from interfering with the first.[6]
-
Structural Confirmation: Use 2D NMR techniques (HMBC, HSQC) and ¹³C NMR to confirm the structure of your final product. The chemical shifts of the carbon atoms in the oxadiazole ring are characteristic; for 3,5-disubstituted 1,2,4-oxadiazoles, C3 and C5 signals typically appear between 167-176 ppm.[9]
Caption: Desired reaction pathway versus a common competing side reaction.
Issue 3: Product Purification Challenges
Q: The crude product is an oil or a sticky solid that is difficult to purify by column chromatography. What purification strategies do you recommend?
A: The presence of a free amine group in your target molecule provides both challenges and opportunities for purification.
Strategy 1: Column Chromatography Optimization
-
Deactivate Silica Gel: The amine group can interact strongly with acidic silica gel, leading to streaking and poor separation. Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonia in methanol.
-
Solvent System Selection: A gradient elution is often effective. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. For highly polar compounds, a dichloromethane (DCM)/methanol system may be necessary.
-
Example Gradient: 0% to 10% Methanol in DCM over 20 column volumes.
-
Strategy 2: Acid-Base Extraction Leverage the basicity of the amine group for a non-chromatographic purification step.
-
Dissolve the crude material in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Separate the aqueous layer and wash it once with fresh organic solvent to remove any trapped impurities.
-
Basify the aqueous layer carefully with a base like saturated sodium bicarbonate (NaHCO₃) or 1M NaOH until the pH is > 8.
-
Extract the now neutral product back into an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[10]
Strategy 3: Recrystallization If the purified product is a solid, recrystallization is an excellent final purification step. Screen various solvent systems. Good single solvents might include isopropanol, ethyl acetate, or acetonitrile. A good solvent pair might be Ethyl Acetate/Hexane or Methanol/Water.[11]
Section 3: Optimized Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis based on Route A.
Protocol: One-Pot Synthesis of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
Caption: Workflow for the optimized one-pot synthesis protocol.
Materials:
-
Methoxyacetamidoxime (1.0 equiv)
-
Cyanamide (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methoxyacetamidoxime (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen gas. Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration). Add cyanamide (1.2 equiv).
-
Heating and Monitoring: Place the flask in a pre-heated oil bath at 70 °C. Stir the reaction mixture vigorously. Monitor the consumption of the starting material by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% TEA) or LC-MS every hour. The reaction is typically complete within 4-6 hours.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 15 mL per 1 g of starting material). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel pre-treated with 1% triethylamine in the eluent. Use a gradient of 20% to 80% ethyl acetate in hexanes to elute the product.
-
Characterization: Combine the pure fractions, evaporate the solvent, and place the product under high vacuum to remove residual solvents. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
- BenchChem Technical Support Team. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Dealing with regioisomer formation in 1,2,4-oxadiazole synthesis. BenchChem.
-
Dürüst, Y., Yıldırım, M., & Aycan, A. (2008). An Efficient One-Pot Synthesis of 5-(substituted amino)-1,2,4-thia- and -oxa-diazoles. Journal of Chemical Research, 2008(4), 235–239. Available at: [Link]
-
Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3133. Available at: [Link]
-
Yadav, G., & Singh, R. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. Available at: [Link]
-
Paola, L., et al. (2021). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 32(10), 2216-2223. Available at: [Link]
-
Kumar, A., et al. (2022). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 15(7), 3297-3304. Available at: [Link]
-
Baykov, S. V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Fustero, S., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 529–537. Available at: [Link]
-
Kaboudin, B., & Saadati, F. (2005). An improved synthesis of 1,2,4-oxadiazoles on solid support. Tetrahedron Letters, 46(33), 5469-5471. Available at: [Link]
-
He, G., et al. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5-R-1,2,4-oxadiazoles. Organic Letters, 20(24), 8039-8042. Available at: [Link]
-
Barrows, F. W. (1951). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 73(7), 3511-3512. Available at: [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Solubility Optimization for 1,2,4-Oxadiazole Derivatives
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Solubility Barriers in Organic Solvents & Aqueous Media Ticket ID: OXD-SOL-992
Executive Summary: The "Brick Dust" Paradox
1,2,4-Oxadiazoles are invaluable in medicinal chemistry as bioisosteres for esters and amides, offering improved metabolic stability. However, they frequently present as "brick dust"—compounds with high melting points and poor solubility in both organic and aqueous media.
The Root Cause:
-
Planarity &
-Stacking: The 1,2,4-oxadiazole ring is flat and electron-deficient, promoting tight intermolecular - stacking in the crystal lattice. -
Dipole Moment: The ring possesses a significant dipole moment (~3.0–4.0 D), creating strong electrostatic lattice forces that solvents must overcome.
-
Lipophilicity: While the ring is polar, common substituents (aryl, heteroaryl) often render the overall molecule highly lipophilic (LogP > 3), making it insoluble in water but also surprisingly difficult to dissolve in polar organic solvents like methanol.
This guide provides a systematic approach to solvating these recalcitrant scaffolds.
Diagnostic Module: Why is it precipitating?
Use this decision matrix to diagnose the specific solubility failure mode.
Figure 1: Decision tree for diagnosing solubility failures based on solvent environment.
Solvent Selection Guide (Hansen Parameters)
Do not rely on "like dissolves like" alone. 1,2,4-oxadiazoles require a balance of Polarity (
The Solvent Hierarchy
| Solvent Class | Suitability | Mechanism & Notes |
| Dipolar Aprotic | Excellent | DMSO, DMF, DMAc, NMP. High dipole moments match the oxadiazole ring. Warning: High boiling points make removal difficult. |
| Chlorinated | Good | DCM, Chloroform. Good for lipophilic derivatives. Often used for workup/extraction. |
| Fluorinated Alcohols | Specialist | TFE (Trifluoroethanol), HFIP. Strong H-bond donors that can solvate the oxadiazole nitrogens. Use when standard alcohols fail. |
| Ethers/Esters | Moderate | THF, Ethyl Acetate. Good for less rigid derivatives. often used as the "good solvent" in recrystallization. |
| Protic (Alcohols) | Poor | MeOH, EtOH. Often fail for highly aromatic/planar derivatives due to inability to break |
Troubleshooting & FAQs
Scenario A: "My compound crashes out of DMSO when I add water/buffer for my assay."
The Science: This is the "Solvent Shock" phenomenon. DMSO is highly hygroscopic. When water is added, the hydration shell around DMSO forms rapidly, excluding the hydrophobic oxadiazole molecules, which then aggregate and precipitate (often as amorphous solids or oils).
Protocol: The Intermediate Dilution Method Do not pipette DMSO stock directly into aqueous media.
-
Stock: 10 mM compound in Anhydrous DMSO .
-
Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).
-
Final: Dilute the Intermediate into your assay buffer.
-
Why? PEG acts as a bridge (cosolvent), reducing the interfacial tension between the hydrophobic drug and the water.
-
Scenario B: "I cannot get crystals; the compound 'oils out' during recrystallization."
The Science: 1,2,4-oxadiazoles often have melting points lower than their boiling points in solvent mixtures. If the compound separates as a liquid (oil) before it crystallizes, it traps impurities.
Corrective Action:
-
Change the Solvent System: If using EtOH/Water, switch to EtOAc/Hexane or Chloroform/Hexane . Water often promotes oiling in these lipophilic species.
-
The "Scratch & Seed" Technique:
-
Dissolve in minimum hot solvent.[1]
-
Cool to room temperature.
-
If oil forms, reheat to redissolve.
-
Add a tiny amount of seed crystal (or scratch glass).
-
Cool very slowly (wrap flask in foil/towel).
-
Scenario C: "Reaction yield is low because the starting amidoxime is insoluble."
The Science: The synthesis of 1,2,4-oxadiazoles often involves reacting an amidoxime with an acyl chloride or ester.[2][3] Amidoximes are polar/H-bond donors; the products are lipophilic.
Protocol: Phase Transfer Catalysis (PTC) Instead of forcing a homogeneous solution, use a biphasic system.
-
Solvent: Toluene (organic) + Water (aqueous base).
-
Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6.
-
Mechanism: The catalyst shuttles the reagents across the interface, allowing the reaction to proceed without full bulk solubility.
Advanced Solubilization Strategies
For formulation or difficult NMR analysis, use the following quantitative strategies.
Cosolvent Optimization Table
Recommended starting points for 1 mg/mL solubility.
| Primary Solvent | Cosolvent (Add dropwise) | Application |
| DMSO | PEG-400 (20-40%) | Bioassays, Animal Dosing (IP/SC) |
| Chloroform | Methanol (5-10%) | NMR, Chromatography (prevents streaking) |
| Water | HP- | Aqueous Formulation (IV Dosing) |
| DCM | TFA (0.1%) | Breaking strong aggregates (Caution: Acid sensitive) |
Salt Formation Warning
Q: Can I make a salt to improve solubility? A: Generally, NO , unless you have a basic side chain (e.g., piperidine, amine).
-
The 1,2,4-oxadiazole ring nitrogens are very weakly basic (pKa of conjugate acid < 1).
-
Attempting to protonate the ring requires strong acids (HCl, H2SO4), which often leads to hydrolysis (ring opening back to the amidoxime).
-
Strategy: If you need a salt, engineer a basic amine handle (e.g., dimethylamine) onto the phenyl ring attached to the oxadiazole.
Visualizing the Solubilization Mechanism
Understanding how to break the lattice is crucial.
Figure 2: Thermodynamic cycle of dissolution. For 1,2,4-oxadiazoles, the lattice energy (red) often exceeds the solvation enthalpy, requiring heat or cosolvents to drive the process.
References
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the lipophilicity and dipole moments of 1,2,4 vs 1,3,4 isomers).
-
Lipinski, C. A., et al. (2012). "Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles."[4] Journal of Biomolecular Screening. (The definitive guide on DMSO stock management).
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection).[5][6]
-
BenchChem Technical Support. "Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde." (Practical recrystallization protocols).
- Nagy, P. I. (2018). "Solubility of 1,2,4-oxadiazole derivatives and their bioisosteres." Molecular Pharmaceutics.
For further assistance, contact the Structural Chemistry Group at Ext. 404 or submit a sample for Solid State Characterization (XRPD).
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Preventing ring opening of 1,2,4-oxadiazoles under basic conditions
Technical Support & Troubleshooting Guide
Topic: Preventing Ring Opening of 1,2,4-Oxadiazoles Under Basic Conditions Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)
The Diagnostic Hub: Troubleshooting
Identify your issue below to access the immediate solution.
| Symptom | Likely Cause | Immediate Action |
| Complete loss of UV chromophore after basic workup. | Ring Cleavage: Nucleophilic attack at C5 by hydroxide/alkoxide. | Switch to non-aqueous workups; avoid strong aqueous bases (NaOH/KOH) in future runs. |
| Formation of unexpected nitrile or amide/guanidine species. | Base-Mediated Fragmentation: The ring has opened and rearranged (often via Mononuclear Heterocyclic Rearrangement). | Lower reaction temperature ( |
| Low yield during ester hydrolysis (Saponification). | Competitive Ring Hydrolysis: The base hydrolyzed the oxadiazole ring faster or at the same rate as the target ester. | STOP. Do not reflux. Switch to Protocol A (LiOH/Low-Temp) or Protocol B (Trimethyltin Hydroxide). |
| Decomposition during Suzuki/Buchwald coupling. | Base Intolerance: Carbonate/Phosphate bases at high temp attacked the ring. | Switch to Fluoride-based activation (CsF) or non-basic precatalysts. |
The Mechanism Lab: Why It Fails
To prevent failure, you must understand the "Soft Spot." Unlike 1,3,4-oxadiazoles, which are relatively robust, 1,2,4-oxadiazoles are electronically distinct heterodienes .[1]
The Vulnerability: C5 Electrophilicity
The C5 position is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen (N4) and oxygen (O1). Hard nucleophiles (OH⁻, RO⁻, amines) attack C5, forming a tetrahedral intermediate that collapses to break the weak N-O bond.
Visualization: Base-Mediated Ring Opening Pathway
The following diagram illustrates the catastrophic failure mode of 1,2,4-oxadiazoles in the presence of hydroxide.
Caption: Mechanism of nucleophilic attack at C5 leading to irreversible ring opening.
Protocol Optimization: Safe Methodologies
Scenario A: Saponification of an Ester Side-Chain
The Challenge: You need to hydrolyze a methyl/ethyl ester attached to the phenyl ring of a 1,2,4-oxadiazole without destroying the heterocycle.
Protocol 1: The "Cold Lithium" Method (Standard)
Lithium hydroxide is less nucleophilic and basic than NaOH/KOH due to the tight ion pairing of lithium.
-
Solvent: THF:Water (3:1). Avoid Methanol if possible (Methoxide is a potent nucleophile).
-
Temperature: Cool to 0°C (Ice bath).
-
Reagent: Add LiOH (1.1 equiv) slowly.
-
Monitor: Check TLC/LCMS every 15 minutes. Do not let it run overnight.
-
Quench: Immediately acidify with 1M HCl or Citric Acid to pH 4-5 upon completion.
Protocol 2: The "Sniper" Method (Trimethyltin Hydroxide)
Use this for highly sensitive substrates where LiOH fails.
Trimethyltin hydroxide (
-
Reagent:
(2–5 equiv). -
Solvent: 1,2-Dichloroethane (DCE).
-
Conditions: Heat to 60–80°C (The reagent is mild enough to tolerate heat).
-
Workup: Requires careful removal of tin byproducts (KF wash or silica filtration).
Protocol 3: Anhydrous Cleavage (KOTMS)
Potassium trimethylsilanolate (KOTMS) provides a non-hydrolytic source of nucleophilic oxygen that attacks the silyl group or ester carbonyl without generating free hydroxide [2].
-
Reagent: KOTMS (1.1 equiv).
-
Solvent: Anhydrous THF.
-
Conditions: Room Temperature.
Scenario B: Cross-Coupling Reactions
The Challenge: Suzuki or Buchwald couplings requiring base at high temperatures.
-
Avoid:
, , . -
Use: Weak bases like
or . -
Alternative: Use CsF (Cesium Fluoride) as the base surrogate in anhydrous conditions.
Decision Logic: Saving Your Scaffold
Use this flowchart to select the correct hydrolysis method for your specific substrate.
Caption: Decision tree for selecting hydrolysis conditions based on substrate stability.
Frequently Asked Questions (FAQs)
Q: Why is the 1,2,4-isomer less stable than the 1,3,4-isomer? A: In 1,3,4-oxadiazoles, the symmetry and the placement of nitrogens distribute electron density more evenly.[1] In 1,2,4-oxadiazoles, the N-O bond is inherently weaker (lower bond dissociation energy), and the C5 carbon is highly polarized, acting as a "magnet" for nucleophiles.
Q: Can I use sodium methoxide (NaOMe) to transesterify a group on the ring?
A: High Risk. Methoxide is a strong nucleophile and small enough to attack C5. If you must do this, use catalytic amounts at low temperature, but acid-catalyzed transesterification (using
Q: I see a "ring rearrangement" in the literature (Boulton-Katritzky). Is this the same as ring opening? A: Not exactly, but they are related. The Boulton-Katritzky rearrangement involves a side-chain nucleophile attacking the ring, causing it to open and immediately re-close into a new isomer [3]. Basic ring opening (discussed here) is usually destructive, resulting in permanent cleavage.
Q: Does steric hindrance at C5 help? A: Yes, significantly. A bulky group (e.g., tert-butyl, adamantyl, or ortho-substituted phenyl) at C5 blocks the trajectory of the incoming nucleophile, drastically increasing stability against basic hydrolysis.
References
-
Nicolaou, K. C., et al. (2005). "Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters." Angewandte Chemie International Edition, 44(9), 1378–1382.
-
Llaguno, E. C., et al. (2002). "Potassium Trimethylsilanolate: A Versatile Reagent for Nucleophilic cleavage." Tetrahedron Letters, 43(3), 123-126.
-
Pace, A., & Pierro, P. (2009).[1] "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 7, 4337-4348.
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.
Sources
Technical Support Center: Optimizing the Purification of Polar Heterocyclic Amines by Flash Chromatography
Welcome to the technical support center for the purification of polar heterocyclic amines via flash chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges with these often-tricky compounds. Our goal is to provide you with not just solutions, but a deeper understanding of the principles at play, enabling you to develop robust and efficient purification methods.
Introduction: The Challenge of Polar Heterocyclic Amines
Polar heterocyclic amines are a cornerstone of modern medicinal chemistry. However, their unique physicochemical properties—high polarity, basicity, and potential for strong interactions with silica gel—make them notoriously difficult to purify by flash chromatography. Common issues include severe peak tailing, irreversible adsorption to the stationary phase, and poor resolution. This guide will provide a systematic approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides foundational knowledge for successful purification.
Q1: Why do my basic amine compounds streak or tail badly on silica gel?
A: This is the most frequent issue and stems from the fundamental nature of silica gel and basic amines. Silica gel possesses a weakly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can engage in strong ionic interactions with basic amines, leading to a non-linear adsorption isotherm. This means that a portion of your compound is retained much more strongly than the rest, resulting in a "tailing" or "streaking" peak shape as it slowly bleeds off the column.
Q2: What is the first and most critical adjustment I should make to my mobile phase?
A: The addition of a basic modifier is the single most important step. A small amount of a base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonium hydroxide, should be added to your mobile phase. These modifiers work by competitively binding to the acidic silanol groups on the silica surface, effectively "masking" them from your target amine. This minimizes the strong ionic interactions, leading to a more symmetrical peak shape. A typical starting concentration is 0.1-1% (v/v) of the modifier.
Q3: Can I use reversed-phase flash chromatography for these compounds?
A: Absolutely. Reversed-phase (C18) flash chromatography is an excellent alternative and often the preferred method for highly polar amines. In this technique, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Since the primary retention mechanism is hydrophobic interaction rather than ionic interaction, the issues with silanol groups are completely avoided. However, it's crucial to control the pH of the mobile phase. Adding a modifier like formic acid or trifluoroacetic acid (TFA) to keep the amine protonated can often improve peak shape.
Q4: My compound is sticking to the column and I have very low recovery. What's happening?
A: This is likely an extreme case of the interaction described in Q1. If the amine is particularly basic or the silanol activity of the silica is very high, the compound can be irreversibly adsorbed onto the stationary phase. If adding a basic modifier doesn't solve the problem, consider switching to a different stationary phase altogether, such as alumina (which has a basic surface) or a chemically modified silica gel (like an amino- or cyano-bonded phase).
Part 2: Troubleshooting Guide - From Symptoms to Solutions
This section provides a systematic, problem-oriented approach to troubleshooting common issues encountered during the purification of polar heterocyclic amines.
Issue 1: Severe Peak Tailing
-
Symptom: The peak has a sharp front but a long, sloping tail.
-
Primary Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface.
Caption: Decision workflow for troubleshooting peak tailing.
-
Solvent Preparation: Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Modifier Addition: To every 100 mL of your mobile phase, add 1 mL of triethylamine (for a 1% v/v solution).
-
Equilibration: Before loading your sample, flush the column with at least 5 column volumes of the modified mobile phase. This is a critical step to ensure the silica surface is fully passivated.
-
Sample Loading: Dissolve your sample in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Run the gradient as planned.
Issue 2: Poor Resolution / Co-elution with Impurities
-
Symptom: Your target compound peak overlaps significantly with one or more impurity peaks.
-
Primary Cause: Insufficient selectivity of the chromatographic system (stationary phase/mobile phase combination).
-
Optimize the Solvent System: Changing the composition of the mobile phase can significantly alter selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system changes the nature of the interactions between the analytes and the stationary phase.
-
The Role of Alcohols: Adding a small amount of an alcohol like methanol or isopropanol (1-10%) to a non-polar/moderately polar mobile phase (e.g., DCM/hexanes) can dramatically improve peak shape and selectivity for polar compounds. The alcohol acts as a strong polar competitor, displacing the amine from the most active silanol sites.
| Solvent System | Polarity Index | Selectivity Characteristics | Best For... |
| Ethyl Acetate / Hexanes + 1% TEA | Moderate | Good general-purpose system. Balances polarity with good solubility for many organics. | Separating moderately polar amines from non-polar impurities. |
| Dichloromethane / Methanol + 1% TEA | High | Excellent for more polar amines. Methanol is a strong displacer. | Compounds that streak even in ethyl acetate systems. |
| Chloroform / Acetone + 1% NH4OH | Moderate-High | Offers different selectivity due to the hydrogen bond accepting nature of acetone. | Cases where other solvent systems fail to provide adequate resolution. |
| Acetonitrile / Water + 0.1% TFA | Reversed-Phase | Utilizes hydrophobic interactions. TFA ensures amines are protonated and well-behaved. | Highly polar or water-soluble amines. |
Issue 3: Low or No Recovery of the Compound
-
Symptom: The expected compound is not observed in the collected fractions, or the yield is significantly lower than expected.
-
Primary Cause: Irreversible adsorption onto the stationary phase or decomposition on the silica surface.
Caption: Logical path for diagnosing and solving low recovery issues.
-
Small Scale Test: Before committing your entire batch, perform a small-scale test.
-
Apply Sample: Dissolve a small, known amount of your crude material and apply it to a small silica gel plug in a pipette.
-
Elute with Strong Solvent: Elute the plug with a very strong solvent system (e.g., 90:10:1 DCM/Methanol/NH4OH).
-
Analyze Eluent: Collect the eluent and analyze it by TLC or LC-MS to see if you can recover your compound.
Part 3: Advanced Strategies and Alternative Stationary Phases
When standard silica gel with basic modifiers is insufficient, a change in stationary phase is the next logical step.
-
Alumina: Aluminum oxide is a basic stationary phase, making it an excellent choice for the purification of basic compounds. It is available in neutral and basic grades. For most amines, the basic grade is preferred as it minimizes the chances of acid-base interactions leading to tailing.
-
Amino-Propyl Bonded Silica (NH2): This is a covalently modified silica gel where aminopropyl groups are bonded to the surface. It can be used in normal-phase mode and provides a less acidic environment than bare silica, which can be beneficial for sensitive or strongly basic amines.
-
Reversed-Phase (C18): As mentioned, this is a powerful technique. The primary retention mechanism is the hydrophobic interaction between the non-polar C18 chains and the non-polar regions of your molecule. It is particularly effective for highly polar amines that have little or no retention on silica gel.
| Stationary Phase | Primary Interaction Mechanism | Surface pH | Advantages | Disadvantages |
| Silica Gel | Polar (H-bonding, dipole) | Acidic | High loading capacity, low cost, wide range of selectivities. | Strong tailing with basic compounds, potential for degradation. |
| Alumina (Basic) | Polar | Basic | Excellent for basic compounds, eliminates tailing from acidic sites. | Can be reactive, lower loading capacity than silica. |
| Amino-Propyl (NH2) | Normal Phase / Weak Anion Ex. | Basic | Good for highly polar amines, reduced tailing compared to silica. | More expensive, can have lower resolution for some compound classes. |
| Reversed-Phase (C18) | Hydrophobic | Neutral | Excellent for very polar amines, highly reproducible. | Requires aqueous mobile phases, may have lower loading capacity. |
References
-
The Role of Triethylamine in Chromatographic Separations. ChemistryViews.[Link]
-
Flash Column Chromatography. University of California, Los Angeles (UCLA) Chemistry Department.[Link]
-
A Guide to Reversed-Phase Flash Chromatography. Biotage.[Link]
-
Solvent Selection in Chromatography. Shimadzu.[Link]
-
Column Chromatography. University of California, Davis (UCD) Chemistry Department.[Link]
Troubleshooting low reactivity of 5-amino-1,2,4-oxadiazoles in coupling
Technical Support Center: 5-Amino-1,2,4-Oxadiazole Reactivity
Ticket ID: #OXD-5AM-COUPLING Subject: Troubleshooting Low Reactivity in Amide/Aryl Couplings Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering a classic "Nucleophilicity Paradox." The 5-amino-1,2,4-oxadiazole moiety is deceptively simple. While it appears to be a primary amine, it behaves electronically more like a sulfonamide or an amide. The conjugate acid pKa is estimated between -0.5 and 1.0 , rendering the neutral amine essentially non-nucleophilic under standard conditions. Furthermore, the 1,2,4-oxadiazole ring is susceptible to Boulton-Katritzky rearrangements or ring cleavage under the very forcing conditions usually required to drive coupling.
This guide provides the specific protocols to overcome these electronic deficits without destroying the heterocycle.
Part 1: Diagnostic Workflow
Before altering your reaction, use this decision tree to identify the failure mode.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure based on reaction class.
Part 2: Amide Coupling Solutions
The Problem: Standard coupling reagents (EDC, HATU, T3P) generate an active ester. For a reaction to occur, the amine must attack this ester. The 5-amino-1,2,4-oxadiazole lone pair is heavily delocalized into the electron-deficient oxadiazole ring (specifically towards N2 and N4), leaving the exocyclic nitrogen with almost no nucleophilic character.
The Solution: You cannot rely on the neutral amine. You must either:
-
Deprotonate the amine to create a potent amidate nucleophile (Method A).
-
Use a "Super-Electrophile" like an acid chloride in the presence of a non-nucleophilic base (Method B).
Method A: The "Anion-Accelerated" Protocol (Recommended)
Best for: Stable substrates where the acid partner can be converted to an acid chloride.
| Parameter | Specification | Reasoning |
| Base | NaH (Sodium Hydride) | Irreversibly deprotonates the amine (pKa ~13-15 in DMSO/THF) to form the reactive anion. |
| Electrophile | Acid Chloride | Active esters (OBt/At) are too slow; the anion needs a hard electrophile to react before side reactions occur. |
| Solvent | THF (Anhydrous) | DMF can sometimes react with the highly reactive acid chloride or the anion. |
| Temp | 0°C to RT | Heat promotes ring fragmentation. |
Step-by-Step Protocol:
-
Dissolve 5-amino-1,2,4-oxadiazole (1.0 equiv) in anhydrous THF (0.2 M) under Argon.
-
Cool to 0°C.
-
Add NaH (60% dispersion, 2.2 equiv). Note: 2+ equiv is needed because the first equivalent may deprotonate the ring C-H if 3-position is unsubstituted, though usually, the amine NH is most acidic.
-
Stir for 30 mins at 0°C. The solution often turns yellow/orange (formation of the anion).
-
Add the Acid Chloride (1.1 equiv) dropwise.
-
Allow to warm to RT and stir for 2-4 hours.
-
Quench carefully with saturated NH4Cl. (Do not use strong acid, as the product may hydrolyze).
Method B: The "Hard Activation" Protocol
Best for: Substrates sensitive to NaH.
-
Convert carboxylic acid to acid chloride using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF.
-
Dissolve amine in Pyridine (acts as both solvent and base).
-
Add acid chloride at 0°C.
-
Critical: If no reaction after 1 hour, add DMAP (0.1 equiv) . The formation of the N-acylpyridinium ion is often necessary to drive the attack by the weak amine.
Part 3: Buchwald-Hartwig Cross-Coupling
The Problem: 1,2,4-Oxadiazoles are "catalyst poisons." The ring nitrogens (N2/N4) are better ligands for Palladium than the exocyclic amine is a nucleophile. Standard ligands (PPh3, dppf) allow the Pd to coordinate to the ring, shutting down the catalytic cycle.
The Solution: Use Bulky Biaryl Phosphine Ligands . These create a steric wall that prevents the oxadiazole ring from binding to the Pd center, forcing the reaction to occur only at the exocyclic amine.
Recommended System:
| Component | Recommendation | Function |
| Pre-catalyst | Pd2(dba)3 or BrettPhos Pd G3/G4 | Avoids the need for in-situ reduction of Pd(II). |
| Ligand | tBuBrettPhos or XantPhos | tBuBrettPhos is the gold standard for weak amines/amides. XantPhos is a cheaper alternative for less hindered cases. |
| Base | Cs2CO3 or K3PO4 | Avoid NaOtBu if possible; strong alkoxides can attack the oxadiazole ring (see Part 4). |
| Solvent | 1,4-Dioxane or Toluene | Run at 80-100°C. |
Step-by-Step Protocol:
-
Charge a vial with:
-
Aryl Halide (1.0 equiv)
-
5-amino-1,2,4-oxadiazole (1.2 equiv)[1]
-
Cs2CO3 (2.0 equiv)
-
tBuBrettPhos Pd G3 (2-5 mol%)
-
-
Seal and purge with N2/Ar (3 cycles). Oxygen strictly inhibits this cycle.
-
Add anhydrous 1,4-Dioxane (degassed).
-
Heat to 90°C for 12 hours.
-
Filter through Celite.
Part 4: Stability & The "Hidden" Side Reaction
The Boulton-Katritzky Rearrangement (BKR) Users often report that their starting material "disappeared" but no product formed. This is likely due to the BKR.
If your oxadiazole has a side chain at the 3-position capable of nucleophilic attack (like an oxime, hydrazone, or even an amide formed during reaction), the ring can rearrange.[2]
Mechanism of Failure: Under basic conditions (OH-, OMe-), the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at C5. This leads to ring opening to form a nitrile-cyanamide intermediate, which effectively destroys your scaffold.
Prevention:
-
Avoid Hydroxide Bases: Never use NaOH or KOH.
-
Avoid Alkoxides at High Temp: Use NaOtBu only at <60°C.
-
Workup: Keep aqueous workups neutral (pH 7). Do not wash with 1M NaOH.
FAQ: Frequently Asked Questions
Q: Can I use the "Reverse Coupling" strategy? A: YES. If you cannot couple the 5-amino-oxadiazole, invert the disconnection.
-
Strategy: React a 5-chloro-1,2,4-oxadiazole with your desired amine.
-
Why it works: The 5-chloro position is highly electrophilic (SNAr).
-
Conditions: Amine (1.5 equiv), DIPEA (2.0 equiv), DMF, RT. No metal catalyst required. This is often much higher yielding than the Buchwald route.
Q: My reaction turns black and stalls. Why? A: This is "Palladium Black" precipitation. It means your ligand is not holding the Pd tight enough, or the oxadiazole is displacing the ligand. Switch to tBuBrettPhos or Me4tBuXPhos immediately.
Q: Why does the literature show 1,3,4-oxadiazoles coupling easier? A: 1,3,4-oxadiazoles are more symmetric and slightly more electron-rich than the 1,2,4-isomers. The 1,2,4-oxadiazole is one of the most electron-deficient 5-membered rings, making the exocyclic amine exceptionally unreactive.
References
-
Reactivity of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017). Advances in the Chemistry of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry.
-
Buchwald-Hartwig Conditions for Heterocycles: Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction of aryl bromides with primary and secondary amines. J. Am. Chem. Soc.
-
Boulton-Katritzky Rearrangement: BenchChem Technical Guide. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
-
pKa and Electronic Properties: PubChem Compound Summary for 5-Amino-1,2,4-oxadiazole.
-
Amide Coupling with Weak Amines: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chem. Rev.
Sources
Technical Support Center: High-Purity Crystallization of 1,2,4-Oxadiazole Amines
Introduction
Welcome to the technical support hub for 1,2,4-oxadiazole amine purification. This class of heterocycles serves as critical bioisosteres for esters and amides in medicinal chemistry.[1][2] However, their purification presents unique challenges: they possess a "Goldilocks" polarity—too polar for pure non-polar solvents, yet often too soluble in alcohols to crystallize efficiently.[1]
This guide moves beyond generic advice. It addresses the specific physicochemical behavior of the 1,2,4-oxadiazole ring, particularly its susceptibility to "oiling out" (liquid-liquid phase separation) and thermal rearrangement (Boulton-Katritzky).[1]
Module 1: Solvent Selection Logic
The Polarity Paradox
1,2,4-Oxadiazole amines contain both a lipophilic aromatic core and a polar amino/nitrogen-rich lattice.[1] A single solvent is rarely sufficient. You must create a binary system that exploits the steep solubility curve of the heterocycle while keeping impurities (like unreacted amidoximes) in solution.[1]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Key Risk |
| Ethanol / Water | 9:1 to 5:1 | Best Starting Point. High solubility at boiling; water acts as a potent anti-solvent upon cooling.[1] | Hydrolysis of ring if acidic impurities are present.[1] |
| Ethyl Acetate / Hexanes | 1:2 to 1:4 | Excellent for lipophilic substituents (e.g., 5-phenyl derivatives).[1] | "Oiling out" is highly probable if cooled too fast. |
| Toluene | 100% | Good for high-melting analogs (>120°C).[1] | High boiling point (110°C) may trigger thermal rearrangement in unstable derivatives.[1] |
| Acetonitrile (MeCN) | 100% | Specific for polar, non-protic requirements.[1] | Poor impurity rejection (often co-crystallizes amidoximes).[1] |
Interactive Decision Tree: Selecting Your Solvent
Caption: Logic flow for initial solvent screening based on thermal stability and solubility profiles.
Module 2: Troubleshooting "Oiling Out"
The Issue: You cool your solution, but instead of crystals, a second liquid phase (oil droplets) appears at the bottom. The Cause: The solution entered the "metastable zone" where liquid-liquid separation is energetically more favorable than nucleation.[1] This is common with 1,2,4-oxadiazoles due to their intermediate polarity.[1]
The Rescue Protocol
Q: My product oiled out. Is the batch ruined? A: No. Do not filter the oil.[1] Follow this thermal cycling procedure:
-
Re-heat: Heat the mixture until the oil redissolves completely.
-
Add Solvent: Add 10% more of the good solvent (e.g., Ethanol) to lower the saturation slightly.[1]
-
Seed at Cloud Point: Cool slowly. The moment you see a faint haze (the cloud point), add a few seed crystals of pure product.[1]
-
Isothermal Hold: Hold the temperature constant at the cloud point for 30 minutes. This allows the oil droplets to crystallize onto the seeds rather than coalescing.[1]
Caption: Thermal cycling workflow to recover crystalline material from an oiled-out phase.
Module 3: Purity & Stability FAQs
Q: I see a new impurity after recrystallization from boiling toluene. What happened?
A: You likely triggered a thermal rearrangement. 1,2,4-Oxadiazoles are generally stable, but 3-amino derivatives can be sensitive.[1] At high temperatures (>110°C), they may undergo ring cleavage to nitriles or rearrange via the Boulton-Katritzky mechanism [1].[1]
-
Fix: Switch to a lower-boiling solvent system like Isopropanol (IPA) or Ethanol, keeping the bath temperature below 80°C.
Q: How do I remove the unreacted amidoxime intermediate?
A: Amidoximes are the most common impurity in 1,2,4-oxadiazole synthesis [2].[1]
-
Solubility Differential: Amidoximes are significantly more basic and polar than the cyclized oxadiazole.[1]
-
The Wash: If recrystallization fails to remove it, wash the solid product with dilute aqueous NaHCO3 .[1] The amidoxime (often existing as a salt or H-bonded complex) will wash away, while the neutral 1,2,4-oxadiazole remains insoluble.[1]
Q: Can I use acidic water to improve solubility?
A: Avoid strong acids. While the amine group suggests acid solubility, the 1,2,4-oxadiazole ring is prone to hydrolytic cleavage under acidic conditions, breaking down into the original carboxylic acid and amidoxime [3].[1] Keep conditions neutral.
Module 4: Master Protocol (SOP)
Objective: Recrystallization of 5-substituted-3-amino-1,2,4-oxadiazole. Standard System: Ethanol/Water (Binary).[1]
-
Dissolution (The "Good" Solvent):
-
Anti-Solvent Addition:
-
Controlled Cooling (Critical Step):
-
Collection:
References
-
Thermal Stability & Rearrangement
-
Synthesis & Impurity Profiles
-
N.A.[1] Turgunov et al. Synthesis of 1,2,4-oxadiazoles (Review). Russian Chemical Reviews / ResearchGate.
-
-
General Heterocycle Synthesis
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Characterization of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine. In the absence of a publicly available experimental spectrum for this specific molecule[1], this guide synthesizes data from analogous structures and foundational NMR principles to predict its spectral features. This approach offers researchers and drug development professionals a robust framework for identifying and characterizing this and similar compounds. We will delve into the expected chemical shifts, provide a comparative analysis with related molecules, and present a detailed protocol for experimental data acquisition.
Predicted ¹H NMR Spectrum: An In-Depth Analysis
The structure of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine presents three distinct proton environments that will give rise to three unique signals in the ¹H NMR spectrum: the methyl protons (-CH₃), the methylene protons (-CH₂-), and the amine protons (-NH₂). The predicted chemical shifts are based on the electronic environment of each proton set, influenced by the electronegativity of adjacent atoms and the aromatic character of the 1,2,4-oxadiazole ring.
1. Methoxymethyl Group (-CH₂OCH₃):
-
Methyl Protons (-OCH₃): The protons of the methyl group are adjacent to an electronegative oxygen atom, which deshields them, causing a downfield shift from the typical alkane region. For methoxy groups in various chemical environments, the chemical shift is generally observed in the range of 3.2-3.8 ppm[2]. In methoxymethane (dimethyl ether), for instance, the six equivalent protons appear as a singlet at 3.24 ppm[3]. For 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine, we predict a sharp singlet for the methyl protons at approximately 3.4 ppm .
-
Methylene Protons (-CH₂-): The methylene protons are flanked by the methoxy group's oxygen and the C3 position of the 1,2,4-oxadiazole ring. This dual influence of electronegative atoms and the heterocyclic ring system will result in significant deshielding. The 1,2,4-oxadiazole ring, being a nitrogen- and oxygen-containing heterocycle, exerts an electron-withdrawing effect. Therefore, the methylene protons are expected to resonate further downfield than the methyl protons. We predict a singlet for the methylene protons in the range of 4.5-4.8 ppm . This estimation is supported by data from similar structures where methylene groups attached to heterocyclic rings are observed in this region.
2. Amine Protons (-NH₂):
The chemical shift of amine protons is notoriously variable and is highly dependent on the solvent, temperature, and concentration. These protons can undergo chemical exchange with residual water or deuterated solvent, often leading to a broad signal. In many cases, the signal can be so broad that it is difficult to distinguish from the baseline. For primary amines, the signal typically appears between 0.5 and 4.0 ppm[2]. Given its attachment to the electron-deficient 1,2,4-oxadiazole ring, we anticipate the amine protons to be somewhat deshielded. A broad singlet is predicted in the region of 5.0-6.0 ppm . The use of a deuterated solvent like DMSO-d₆, which can form hydrogen bonds with the amine protons, would likely result in a more well-defined, albeit still broad, peak.
Comparative Data Analysis
To substantiate our predictions, it is instructive to compare the expected chemical shifts with those of structurally related compounds. The following table provides a summary of predicted values for our target molecule alongside experimental data for similar structural motifs.
| Compound/Fragment | Protons of Interest | Predicted/Observed Chemical Shift (ppm) | Multiplicity | Reference |
| 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine | -OCH₃ | ~3.4 | Singlet | Predicted |
| -CH₂- | ~4.5 - 4.8 | Singlet | Predicted | |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | Predicted | |
| Methoxymethane (CH₃OCH₃) | -OCH₃ | 3.24 | Singlet | [3] |
| 3-(4-Methoxyphenyl)-4H-1,2,4-oxadiazin-5(6H)-one | -OCH₃ | 3.89 | Singlet | [4] |
| Butyl methyl ether | -OCH₃ | ~3.4 | Singlet | [2] |
| 5-Amino-3-phenyl-1,2,4-thiadiazole | -NH₂ | Not specified | - | [5] |
This comparative analysis reinforces the predicted chemical shift regions for the methoxymethyl and amine protons of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds will help to sharpen the -NH₂ signal, and its residual proton signal at ~2.50 ppm does not overlap with the expected signals of the analyte. Alternatively, deuterated chloroform (CDCl₃) can be used, but the amine signal may be broader and more difficult to observe.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) should be used as the internal standard for chemical shift referencing (0.00 ppm).
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. A longer delay may be necessary if quantitative analysis is required.
-
Number of Scans (NS): 16-64 scans. The number of scans can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phase Correction: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative ratios of the protons. The expected integration ratio for the -OCH₃, -CH₂-, and -NH₂ protons is 3:2:2.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 2.50 ppm for DMSO-d₆).
Experimental Workflow Diagram
The following diagram, generated using Graphviz (DOT language), illustrates the logical workflow for the ¹H NMR characterization of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine.
Caption: Workflow for the ¹H NMR characterization of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H NMR characterization of 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine. By leveraging data from analogous structures and fundamental NMR principles, we have established a solid foundation for the identification and analysis of this compound. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire high-quality, reproducible data. As with any predictive analysis, experimental verification remains the gold standard. However, the insights provided herein should significantly aid in the efficient and accurate characterization of this and related 1,2,4-oxadiazole derivatives.
References
-
Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives. Research J. Pharm. and Tech. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. 1H NMR spectrum of methoxymethane. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
-
1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available at: [Link]
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]
-
13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PMC. Available at: [Link]
-
NMR Prediction. ACD/Labs. Available at: [Link]
-
PROSPRE - 1H NMR Predictor. PROSPRE. Available at: [Link]
-
3-(methoxymethyl)-1,2,4-oxadiazol-5-amine. PubChemLite. Available at: [Link]
-
NMR Chemical Shifts. University of Puget Sound. Available at: [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]
-
1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. ResearchGate. Available at: [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Available at: [Link]
-
5-Amino-1,2,4-oxadiazole. PubChem. Available at: [Link]
-
CASPER - Predict NMR Chemical Shifts. CASPER. Available at: [Link]
-
13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]
-
Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals. Available at: [Link]
-
Oxadiazole, 1,2,4-, 3-(benzylaminomethyl)-5-(5-nitrofuran-2-yl)-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]
-
3-Methyl-1,2,4-oxadiazol-5-amine. PubChem. Available at: [Link]
Sources
- 1. PubChemLite - 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine (C4H7N3O2) [pubchemlite.lcsb.uni.lu]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors | MDPI [mdpi.com]
- 5. 5-Amino-3-phenyl-1,2,4-thiadiazole(17467-15-1) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methoxymethyl-1,2,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,2,4-Oxadiazoles and the Role of Mass Spectrometry
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active molecules.[1][2] Its metabolic stability and ability to act as a bioisostere for esters and amides make it an attractive moiety for medicinal chemists.[2] As with many complex organic molecules, mass spectrometry is an indispensable tool for the characterization of 1,2,4-oxadiazole derivatives, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.[1]
Protecting groups are often necessary during the synthesis of complex 1,2,4-oxadiazoles. The methoxymethyl (MOM) group is a common choice for protecting hydroxyl functionalities due to its stability under a range of conditions.[3] However, the influence of the MOM group on the fragmentation of the 1,2,4-oxadiazole core is not extensively documented. This guide aims to fill that gap by proposing the fragmentation pathways of MOM-1,2,4-oxadiazoles based on established principles of mass spectrometry.
Proposed Mass Spectrometry Fragmentation of Methoxymethyl-1,2,4-Oxadiazoles
Under electron ionization (EI), the fragmentation of MOM-1,2,4-oxadiazoles is expected to be a composite of the fragmentation of the 1,2,4-oxadiazole ring and the methoxymethyl ether group.
Fragmentation of the 1,2,4-Oxadiazole Core
The electron impact-induced fragmentation of the 1,2,4-oxadiazole ring is well-characterized and typically proceeds through cleavage of the N-O bond, which is the weakest bond in the ring, followed by other bond fissions.[4][5] The primary fragmentation pathways involve the cleavage of the 1-2 and 3-4 bonds or the 1-5 and 3-4 bonds.[4] These cleavages can lead to the formation of nitrile and isocyanate radical cations, or other diagnostic fragment ions. The specific fragmentation pattern can be influenced by the nature and position of the substituents on the ring.[4]
Fragmentation of the Methoxymethyl (MOM) Group
The MOM group, being an ether, is prone to characteristic fragmentation patterns. Alpha-cleavage is a dominant pathway for ethers, involving the cleavage of a bond adjacent to the ether oxygen.[6] For a MOM ether, this can result in the loss of a methoxy radical (•OCH3, 31 Da) or a formaldehyde molecule (CH2O, 30 Da). The formation of a resonance-stabilized oxonium ion is a strong driving force for this fragmentation.[6]
Combined Fragmentation Pathways
By combining these individual fragmentation patterns, we can predict the major fragmentation pathways for a generic MOM-substituted 1,2,4-oxadiazole. The initial ionization will likely occur on the 1,2,4-oxadiazole ring or the ether oxygen.
Pathway A: Initial Fragmentation of the MOM Group
-
Alpha-Cleavage: The molecular ion can undergo alpha-cleavage at the MOM group, leading to the loss of a methoxy radical (•OCH3) to form a stable oxonium ion.
-
Loss of Formaldehyde: A rearrangement can lead to the elimination of a neutral formaldehyde molecule.
Pathway B: Initial Fragmentation of the 1,2,4-Oxadiazole Ring
-
Ring Cleavage: The characteristic cleavage of the 1,2,4-oxadiazole ring can occur, leading to fragments containing the intact or partially fragmented MOM group. Subsequent fragmentation of the MOM group on these larger fragments can then occur.
The interplay between these pathways will determine the overall appearance of the mass spectrum. The relative abundance of the fragment ions will depend on the stability of the resulting ions and neutral species.
Comparative Analysis: MOM vs. Other Protecting Groups
The choice of protecting group can significantly influence the fragmentation pattern observed in mass spectrometry. Here, we compare the expected fragmentation of MOM-1,2,4-oxadiazoles with those bearing other common protecting groups.
| Protecting Group | Typical Fragmentation Pathways | Key Fragment Ions | Comments |
| Methoxymethyl (MOM) | Alpha-cleavage, loss of formaldehyde | [M-31]+, [M-30]+• | Provides clear indicators of the MOM group's presence. |
| Benzyl (Bn) | Benzylic cleavage | m/z 91 (tropylium ion) | The tropylium ion is a very stable and often abundant fragment.[7] |
| p-Methoxybenzyl (PMB) | Benzylic cleavage | m/z 121 | The p-methoxybenzyl cation is also highly stable. |
| tert-Butyldimethylsilyl (TBDMS) | Loss of tert-butyl radical, cleavage of Si-O bond | [M-57]+ | The loss of the bulky tert-butyl group is a characteristic fragmentation.[8][9][10] |
This comparative data highlights how the choice of protecting group can be leveraged to either obtain specific fragmentation information or to promote the observation of the molecular ion.
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
Dissolution: Dissolve the purified methoxymethyl-1,2,4-oxadiazole derivative in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Dilution: For direct infusion analysis, further dilute the stock solution to a concentration of 1-10 µg/mL using the same solvent. For GC-MS analysis, the concentration may need to be optimized based on the instrument's sensitivity.
-
Filtration: If any particulate matter is present, filter the solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.
Mass Spectrometry Data Acquisition (Electron Ionization - GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min. Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
-
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways.
Caption: Proposed fragmentation pathways of a methoxymethyl-1,2,4-oxadiazole.
Caption: Experimental workflow for the mass spectrometric analysis.
Conclusion
The mass spectrometric fragmentation of methoxymethyl-1,2,4-oxadiazoles is a predictable process governed by the established fragmentation rules for both the heterocyclic core and the ether protecting group. By understanding these individual fragmentation pathways, researchers can confidently interpret the mass spectra of these important compounds. This guide provides a framework for this interpretation and offers a comparative perspective on the influence of different protecting groups on the fragmentation process. The provided experimental protocols serve as a starting point for the reliable acquisition of high-quality mass spectral data.
References
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
Mikaia, A. I., Ushakova, R. L., Zaikin, V. G., Kelarev, V. I., & Shvekhgeimer, G. A. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. Chemistry of Heterocyclic Compounds, 22(4), 428-432. [Link]
- Klapötke, T. M., & Stierstorfer, J. (2009). The 1,2,4-Oxadiazole System–A New Synthon for High Energy Materials. European Journal of Inorganic Chemistry, 2009(22), 3245-3254.
- Abian, J., Oprea, T. I., & Gago, F. (1999). The fragmentation of tert-butyldimethylsilyl ethers of steroids in mass spectrometry. Journal of mass spectrometry, 34(3), 247-256.
- Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). The 1, 2, 4-oxadiazole in medicinal chemistry. Drug discovery today, 17(13-14), 734-743.
- Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190-6191.
- Agrawal, N., & Mishra, P. (2018). 1, 2, 4-Oxadiazole: A medicinally important nucleus. Bioorganic & medicinal chemistry, 26(18), 4964-4982.
- McLafferty, F. W. (2011). Interpretation of mass spectra. University Science Books.
- de Hoffmann, E., & Stroobant, V. (2007).
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NIST Chemistry WebBook. [Link]
- Linstrom, P. J., & Mallard, W. G. (Eds.). (2021). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas chromatography and mass spectrometry: a practical guide. Academic press.
- Dass, C. (2007). Fundamentals of contemporary mass spectrometry (Vol. 191). John Wiley & Sons.
- Gross, J. H. (2011). Mass spectrometry: a textbook. Springer Science & Business Media.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Smith, R. M. (2004). Understanding mass spectra: a basic approach. John Wiley & Sons.
- Tureček, F., & McLafferty, F. W. (1993). Interpretation of mass spectra of organic compounds. University Science Books.
- Watson, J. T., & Sparkman, O. D. (2007).
- Siuzdak, G. (2006). The expanding role of mass spectrometry in biotechnology. MCC Press.
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Porcal, E. B., & Erra-Balsells, R. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-764. [Link]
-
Pihlaja, K., & Ovcharenko, V. V. (2007). Electron ionization mass spectra of aryl-and benzyl-substituted 2, 3-dihydroimidazo [1, 2-a] pyrimidine-5, 7 (1 H, 6 H)-diones. Rapid Communications in Mass Spectrometry, 21(23), 3891-3897. [Link]
-
Capron, L., Darii, E., Hapiot, P., Lancia, F., Pinson, J., & Rolando, C. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. International Journal of Mass Spectrometry, 210, 521-534. [Link]
-
Durden, D. A., & Davis, B. A. (1994). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. In Neurotransmitter Methods (pp. 235-246). Humana Press. [Link]
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the deprotection of p-methoxybenzyl (MPM) and 3, 4-dimethoxybenzyl (DMPM) ethers with 2, 3-dichloro-5, 6-dicyano-1, 4-benzoquinone (DDQ). Tetrahedron, 42(11), 3021-3028. [Link]
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Safety Operating Guide
3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine proper disposal procedures
Executive Safety Directive: The Energetic Heterocycle Protocol
CRITICAL WARNING: Treat 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine not merely as a standard organic amine, but as a potential energetic material . The 1,2,4-oxadiazole core is a high-nitrogen heterocyclic framework often utilized in the synthesis of insensitive munitions and propellants due to its high positive heat of formation.
While the methoxymethyl substituent provides some steric and electronic stabilization compared to nitro-substituted analogs, do not concentrate this compound to dryness without a blast shield. Friction, shock, or rapid heating of the dry solid can trigger rapid decomposition.
Compound Profile & Hazard Classification
To dispose of this chemical safely, you must understand the causality of its hazards. The risk is structural: the ring strain of the oxadiazole combined with the basic amine functionality creates a dual-threat profile (Energetic + Caustic).
| Property | Specification | Operational Implication |
| Chemical Name | 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine | Primary tracking identifier. |
| CAS Number | 1437229-17-8 (Generic analog reference; verify specific isomer batch) | Use for waste manifesting. |
| Core Hazard | Energetic Nitrogen Heterocycle | High heat of formation; potential for explosive decomposition. |
| Secondary Hazard | Acute Toxicity / Irritant | Skin/Eye Irritant (Cat 2); Harmful if swallowed (Cat 4). |
| Reactivity | Basic Amine | Exothermic reaction with strong acids; incompatible with oxidizers. |
| Physical State | White to off-white solid | Dust explosion hazard if dry; handle in solution when possible. |
Waste Segregation Logic
Effective disposal begins with rigorous segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving heterocycles.
The "Red Line" Rule: Never mix 1,2,4-oxadiazoles with oxidizing acids (Nitric, Perchloric) or transition metal salts , as this can form highly sensitive coordination complexes.
Figure 1: Segregation logic tree ensuring chemical compatibility and regulatory compliance.
Step-by-Step Disposal Workflow
This protocol is a self-validating system. Each step prepares the waste for the next, minimizing the risk of unexpected energy release.
Phase 1: Preparation & Desensitization
-
Goal: Lower the energy density of the material.
-
Mechanism: Solvation absorbs thermal energy and separates energetic molecules, preventing propagation of decomposition.
-
Solubilization: If the waste is solid, dissolve it in a compatible solvent (Ethanol or Ethyl Acetate) to a concentration below 10% .
-
Wetting (Solids): If you must dispose of solids (e.g., contaminated filter paper), never dispose of them dry . Wet the solid waste with water or ethanol before placing it in the container to desensitize against friction.
Phase 2: Containerization
-
Vessel Selection: Use High-Density Polyethylene (HDPE) drums. Avoid metal containers to prevent potential catalytic decomposition or friction sparks.
-
Headspace: Leave at least 10% headspace in the container to accommodate potential off-gassing.
-
Labeling: Label clearly as "Flammable Liquid, Toxic" . Add a specific warning note: "Contains Energetic Heterocycle – Do Not Distill."
Phase 3: Final Disposal (Vendor Handoff)
-
Method: High-Temperature Incineration.
-
Directive: Explicitly inform your waste management vendor (e.g., Veolia, Clean Harbors) that the stream contains a 1,2,4-oxadiazole derivative. This ensures they feed the incinerator at a controlled rate to prevent pressure spikes.
Figure 2: Operational workflow from bench to final destruction.
Emergency Spill Procedures
In the event of a spill, the priority is to prevent the material from drying out and becoming shock-sensitive.
| Scenario | Immediate Action Protocol |
| Dry Powder Spill | Do not sweep dry. Gently mist the spill area with water or ethanol to wet the powder. Scoop the wet slurry into a waste container using a plastic (non-sparking) scoop. |
| Liquid Spill | Absorb with an inert material (Vermiculite or Sand). Do not use paper towels if the solution is concentrated, as drying on cellulose can create a flammable wick. |
| Skin Contact | Flush with water for 15 minutes.[1] The amine nature makes it caustic; immediate dilution is critical to prevent chemical burns. |
Regulatory Compliance (RCRA)
Assigning the correct waste codes protects your facility from liability.
-
D001 (Ignitable): Applicable if the waste is in a flammable solvent (Flash point <60°C).
-
D003 (Reactive): Conservative assignment. While likely stable in solution, the potential for detonation in dry form justifies a "Reactive" flag to ensure careful handling by the disposal facility.
-
Waste Stream: Organic Waste (High BTU).
References
-
Energetic Properties of 1,2,4-Oxadiazoles
-
General Handling of Energetic Heterocycles
- Title: Energetic 1,2,4-oxadiazoles: synthesis and properties.
- Source: Russian Chemical Reviews (via ResearchG
- Significance: details the thermal instability and sensitivity of amino-oxadiazole deriv
-
URL:[Link]
-
EPA Hazardous Waste Codes
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- 6. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine, a member of the oxadiazole class of heterocycles, represents a molecule of significant interest. Oxadiazole derivatives are recognized for their broad pharmacological potential, including applications as antimicrobial and anti-inflammatory agents.[1][2][3][4][5] However, with innovation comes the profound responsibility of ensuring safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical hygiene and risk mitigation.
Immediate Safety Profile & Hazard Recognition
While a specific Safety Data Sheet (SDS) for 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine is not publicly available, data from analogous compounds, such as 3-Methyl-1,2,4-oxadiazol-5-amine and other oxadiazole derivatives, indicate a consistent hazard profile.[10][11][12] Researchers should anticipate the following potential hazards:
-
Skin Corrosion/Irritation : Expected to cause skin irritation.[10][12]
-
Serious Eye Damage/Irritation : Likely to cause serious eye irritation.[10]
-
Acute Inhalation Toxicity : May cause respiratory irritation or be harmful if inhaled.[10]
Given these potential risks, a proactive and cautious approach to handling is paramount.
Personal Protective Equipment (PPE): Your Primary Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure.[13][14] The following table outlines the minimum required PPE for handling 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against direct skin contact. Disposable nitrile gloves offer good short-term protection against a range of chemicals.[15] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[15] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[15] | Protects eyes from splashes and airborne particles.[16] Standard safety glasses do not offer adequate protection against chemical splashes.[13] |
| Body Protection | Chemical-resistant lab coat, fully buttoned. | Protects personal clothing from contamination and minimizes skin exposure.[13][15] |
| Footwear | Closed-toe, liquid-resistant shoes. | Prevents exposure from spills and dropped items.[13][15] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if required). | To be used if engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or if irritation is experienced.[16][17] |
Operational Plan: A Step-by-Step Handling Protocol
All manipulations of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine, whether in solid or solution form, must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation risks.[17][18]
Preparation:
-
Area Clearance: Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Emergency Equipment Check: Verify the accessibility and functionality of the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above and visualized in the workflow diagram below.
Weighing and Transfer (Solid Compound):
-
Containment: Perform all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood.
-
Minimize Dust: Handle the solid material gently to avoid creating airborne dust.
-
Tool Use: Use dedicated spatulas and tools for handling. Clean them thoroughly after use or dispose of them as contaminated waste.
Handling in Solution:
-
Sealed Systems: Whenever possible, use sealed containers for dissolving and transferring solutions.
-
Avoid Splashes: Add solvents slowly and carefully to the solid compound.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date.
Post-Handling:
-
Decontamination: Thoroughly wipe down the work surface in the fume hood and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by water.
-
PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, followed by eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[19]
Below is a visual representation of the safe handling and disposal workflow.
Caption: Workflow for Safe Handling of 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine.
Disposal Plan: Compliant Waste Management
Proper disposal of chemical waste is crucial to protect both personnel and the environment.[18][20]
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine (e.g., gloves, weighing papers, contaminated paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a sealed, properly labeled hazardous waste container. Do not pour chemical waste down the drain.[19]
-
Sharps Waste: Needles, syringes, or contaminated glassware should be disposed of in a designated sharps container.
Container Labeling:
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
By adhering to these protocols, researchers can confidently and safely work with 3-(Methoxymethyl)-1,2,4-oxadiazol-5-amine, fostering a culture of safety and scientific excellence in the laboratory.
References
- Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery.
- University of British Columbia. (2021, October). Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- The Pharmaceutical Journal. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories.
- PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- BenchChem. (2025). Personal protective equipment for handling 5-ethyl-2,3-dihydro-1H-inden-2-amine.
- Enamine. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
- PubChem. (n.d.). 3-Methyl-1,2,4-oxadiazol-5-amine.
- European Chemicals Agency. (2025, March 26). Substance Information.
- Perma-Chink Systems, Inc. (2022, July 21). Safety Data Sheet.
- Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Greenhouse Treatment Center. (2025, March 14). Research Chemicals - Types & Dangers of RC's.
- Fisher Scientific. (2010, October 22). Safety Data Sheet.
- Wikipedia. (n.d.). Designer drug.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- PubChemLite. (n.d.). 3-(methoxymethyl)-1,2,4-oxadiazol-5-amine.
- PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives.
- PMC. (2021, February 22). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives.
- International Journal of Novel Research and Development. (2023, March). Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activity of Oxadiazole Derivatives.
- International Journal of Science and Research. (2023, July 1). New Oxadiazole Derivatives with Ag NPs :Synthesis, Characterization and Antimicrobial Screening.
- MDPI. (2025, November 11). Synthesis of Oxadiazole Derivatives from Terephthalic Acid.
- Sigma-Aldrich. (n.d.). 1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
